Product packaging for Hericenone F(Cat. No.:CAS No. 141996-36-3)

Hericenone F

Cat. No.: B15294016
CAS No.: 141996-36-3
M. Wt: 570.8 g/mol
InChI Key: ACYSSVIUKOTZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hericenone F (CAS 141996-36-3) is a high-purity chemical compound supplied for use as an analytical standard and in pharmaceutical research and development . This compound is a hericenone, a class of secondary metabolites isolated from the medicinal mushroom Hericium erinaceus , commonly known as Lion's Mane . Hericenones are primarily found in the fruiting body of the fungus and are recognized for their potential neuroprotective properties . Research indicates that certain hericenones can stimulate the synthesis of Nerve Growth Factor (NGF) in vitro , which is a key protein for the survival, development, and function of neurons . While hericenones C, D, E, and H have demonstrated neuroprotective activity in studies, this compound is a valuable compound for analytical purposes and as a research chemical to further explore the structure-activity relationships within this class of molecules . The molecular formula of this compound is C35 H54 O6, and it is defined as [8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-3,4-dihydrochromen-7-yl]methyl hexadecanoate . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Key Applications: • Analytical Standard for HPLC • Pharmaceutical Research & Development • Neurobiological Research • Natural Product Chemistry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H54O6 B15294016 Hericenone F CAS No. 141996-36-3

Properties

CAS No.

141996-36-3

Molecular Formula

C35H54O6

Molecular Weight

570.8 g/mol

IUPAC Name

[8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-3,4-dihydrochromen-7-yl]methyl hexadecanoate

InChI

InChI=1S/C35H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-33(38)40-26-28-23-32(39-5)30-20-21-35(4,24-29(37)22-27(2)3)41-34(30)31(28)25-36/h22-23,25H,6-21,24,26H2,1-5H3

InChI Key

ACYSSVIUKOTZQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC

Origin of Product

United States

Foundational & Exploratory

Hericenone F: A Technical Guide to its Discovery, Isolation, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericium erinaceus, commonly known as Lion's Mane mushroom, has a long history of use in traditional medicine, particularly in Asia. Modern scientific inquiry has identified a number of bioactive compounds within this fungus, with hericenones being a prominent class of aromatic compounds. Among these, Hericenone F, and its derivatives, have garnered interest for their potential neuroprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound from Hericium erinaceus, summarizes its known biological activities with available quantitative data, and presents detailed experimental methodologies.

Discovery and Structure

This compound was first reported as part of a group of related chromane compounds, including Hericenones G and H, isolated from the fruiting bodies of Hericium erinaceus[1]. Structurally, hericenones are characterized by a resorcinol core linked to a fatty acid side chain. A closely related and significant derivative, 3-hydroxythis compound, has also been isolated and is noted for its potent biological activity[1].

Isolation of this compound from Hericium erinaceus

The isolation of this compound from the fruiting bodies of Hericium erinaceus is a multi-step process involving extraction and chromatographic purification. While specific protocols may vary, the general methodology is outlined below.

Experimental Protocol: Isolation and Purification

1. Extraction:

  • Fresh or dried fruiting bodies of Hericium erinaceus are powdered.

  • The powdered mushroom material is extracted with a solvent such as dichloromethane or acetone[1][2]. This is typically performed at room temperature over an extended period or using techniques like ultrasonication to enhance extraction efficiency.

  • The solvent is then evaporated under reduced pressure to yield a crude extract[2].

2. Solvent Partitioning:

  • The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and water, followed by ethyl acetate and water[3]. The hericenones, being moderately polar, are typically found in the ethyl acetate fraction.

3. Chromatographic Purification:

  • The ethyl acetate fraction is concentrated and subjected to a series of chromatographic separations.

  • Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity[3].

  • Medium Pressure Liquid Chromatography (MPLC) and High-Performance Flash Chromatography (HPFC): Fractions containing hericenones are further purified using MPLC or HPFC on normal-phase or reversed-phase columns[2].

  • High-Performance Liquid Chromatography (HPLC): Final purification to isolate this compound is typically achieved using reversed-phase HPLC (RP-HPLC) with a column such as an ODS (C18) column and a mobile phase consisting of a mixture of acetonitrile and water[3][4].

4. Structure Elucidation:

  • The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC) and Mass Spectrometry (MS)[5].

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Structural Analysis A Powdered Hericium erinaceus Fruiting Bodies B Solvent Extraction (e.g., Dichloromethane/Acetone) A->B C Crude Extract B->C D Solvent-Solvent Partitioning (e.g., EtOAc/H2O) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G MPLC / HPFC F->G H Reversed-Phase HPLC G->H I Isolated this compound H->I J NMR & MS Analysis I->J

Fig. 1: Experimental workflow for the isolation of this compound.

Biological Activities of this compound

This compound has demonstrated notable anti-inflammatory and potential neuroprotective activities.

Anti-inflammatory Activity

This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophage cells[5].

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of this compound for a specified time.

  • Inflammation is induced by adding LPS to the cell culture medium.

2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay[6].

  • Cytokine Production (TNF-α, IL-6): The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

3. Data Analysis:

  • The half-maximal inhibitory concentration (IC50) values are calculated to determine the potency of this compound in inhibiting the production of these inflammatory mediators.

CompoundTargetCell LineIC50 (µM)Reference
This compound TNF-αRAW 264.762.46[5]
IL-6RAW 264.748.50[5]
NORAW 264.776.16[5]
Aspirin (Positive Control) TNF-αRAW 264.727.08[5]
IL-6RAW 264.728.43[5]
NORAW 264.751.82[5]
Neuroprotective Activity of 3-Hydroxythis compound

While direct quantitative data on the neurotrophic activity of this compound is limited, its derivative, 3-hydroxythis compound, has been shown to possess significant neuroprotective effects by protecting against endoplasmic reticulum (ER) stress-dependent cell death in Neuro2a cells[1]. ER stress is implicated in the pathology of several neurodegenerative diseases.

ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR). If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death. Key signaling pathways involved in ER stress-induced apoptosis include the PERK, IRE1α, and ATF6 pathways. These pathways converge on the activation of pro-apoptotic factors like CHOP and the JNK signaling cascade, ultimately leading to the activation of caspases and apoptosis[7][8][9][10].

G cluster_er_stress Endoplasmic Reticulum Stress cluster_upr Unfolded Protein Response (UPR) cluster_downstream Downstream Signaling cluster_apoptosis Apoptosis ER_Stress Accumulation of Unfolded Proteins PERK PERK Activation ER_Stress->PERK IRE1a IRE1α Activation ER_Stress->IRE1a ATF6 ATF6 Activation ER_Stress->ATF6 eIF2a eIF2α Phosphorylation PERK->eIF2a XBP1 XBP1 Splicing IRE1a->XBP1 JNK JNK Activation IRE1a->JNK ATF6n Cleaved ATF6 (ATF6n) ATF6->ATF6n ATF4 ATF4 Translation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Bcl2 ↓ Bcl-2 Family (Anti-apoptotic) CHOP->Bcl2 BaxBak ↑ Bax/Bak Activation (Pro-apoptotic) CHOP->BaxBak JNK->Bcl2 JNK->BaxBak ATF6n->CHOP Caspase Caspase Activation Bcl2->Caspase BaxBak->Caspase Apoptosis Cell Death Caspase->Apoptosis Hericenone 3-Hydroxythis compound Hericenone->ER_Stress Inhibits

Fig. 2: ER stress-induced apoptosis pathway and the inhibitory role of 3-hydroxythis compound.

1. Cell Culture and Induction of ER Stress:

  • Neuro2a neuroblastoma cells are cultured in a suitable medium.

  • Cells are pre-treated with 3-hydroxythis compound.

  • ER stress is induced by treating the cells with agents like tunicamycin or thapsigargin.

2. Assessment of Cell Viability:

  • Cell viability is measured using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable cells using trypan blue exclusion.

3. Measurement of Apoptosis Markers:

  • Apoptosis can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases (e.g., caspase-3, caspase-12).

  • The expression levels of key ER stress and apoptosis-related proteins (e.g., CHOP, GRP78, cleaved caspase-3) can be analyzed by Western blotting.

Conclusion and Future Directions

This compound, a chromane derivative from Hericium erinaceus, displays promising anti-inflammatory properties. Furthermore, its hydroxylated derivative, 3-hydroxythis compound, demonstrates significant neuroprotective effects by mitigating ER stress-induced apoptosis. These findings underscore the therapeutic potential of hericenones and warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting in vivo studies to validate the observed in vitro effects, and exploring the structure-activity relationships of this compound and its analogs to develop more potent and specific therapeutic agents for inflammatory and neurodegenerative disorders. The detailed protocols provided herein offer a foundation for researchers to further explore the pharmacological potential of this intriguing natural product.

References

The Neurotrophic and Neuroprotective Mechanisms of Hericenone F in Neuronal Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone F, a benzyl alcohol derivative isolated from the medicinal mushroom Hericium erinaceus, is a member of the hericenone class of compounds that have garnered significant interest for their neurotrophic and neuroprotective properties. While research into the specific mechanisms of this compound is ongoing, studies on related hericenones provide a foundational understanding of their potential therapeutic applications in neurodegenerative diseases. This technical guide synthesizes the current knowledge on the mechanism of action of hericenones, with a specific focus on the available data for this compound, to inform further research and drug development.

Core Mechanism of Action: Potentiation of Neurotrophic Signaling

The primary mechanism attributed to hericenones in neuronal cells is the potentiation of nerve growth factor (NGF)-mediated signaling pathways, crucial for neuronal survival, differentiation, and plasticity.[1][2][3] Hericenones, including Hericenone E, have been shown to stimulate the synthesis of NGF and enhance the signaling cascade initiated by NGF binding to its receptor, TrkA.[2][3][4] This leads to the activation of downstream pathways, principally the Ras/Raf/MEK/ERK1/2 and the PI3K/Akt signaling cascades, which are fundamental for neurite outgrowth and neuronal survival.[1][2][3][5]

While direct studies on this compound's role in NGF synthesis are limited, its structural similarity to other active hericenones suggests a comparable mode of action. It is important to note that some hericenones, like C, D, and E, have demonstrated the ability to potentiate NGF-induced neurite outgrowth even at low concentrations of NGF.[6][7]

Signaling Pathway Diagram

Hericenone_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Hericenones Hericenones (e.g., this compound) NGF NGF Hericenones->NGF Stimulates Synthesis TrkA TrkA Receptor NGF->TrkA Binds & Activates Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK Erk1_2 Erk1/2 MEK->Erk1_2 CREB CREB Erk1_2->CREB Phosphorylates Neurite_Outgrowth Neurite Outgrowth & Neuronal Survival Erk1_2->Neurite_Outgrowth Promotes Akt Akt PI3K->Akt Akt->CREB Phosphorylates Akt->Neurite_Outgrowth Promotes CREB->Neurite_Outgrowth Promotes Experimental_Workflow cluster_neurite_outgrowth Neurite Outgrowth Assay cluster_western_blot Western Blot Analysis PC12_Culture 1. Culture PC12 Cells Treatment_NO 2. Treat with this compound +/- NGF PC12_Culture->Treatment_NO Incubation_NO 3. Incubate for 72-96h Treatment_NO->Incubation_NO Analysis_NO 4. Quantify Neurite-Bearing Cells Incubation_NO->Analysis_NO Cell_Lysis 1. Cell Lysis & Protein Extraction SDS_PAGE 2. SDS-PAGE & PVDF Transfer Cell_Lysis->SDS_PAGE Immunoblotting 3. Primary & Secondary Antibody Incubation SDS_PAGE->Immunoblotting Detection 4. Chemiluminescent Detection & Densitometry Immunoblotting->Detection

References

The Unfolding Pathway: A Technical Guide to the Biosynthesis of Hericenone F in Lion's Mane (Hericium erinaceus)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hericenone F, a prominent member of the neurotrophically active hericenone family of compounds from the Lion's Mane mushroom (Hericium erinaceus), has garnered significant attention for its potential in nerve growth factor (NGF) synthesis stimulation.[1][2] Understanding its biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide synthesizes the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps, precursor molecules, and proposed intermediates. It also outlines the experimental methodologies that have been pivotal in elucidating this complex process.

The Core Scaffold: From Primary Metabolism to Orsellinic Aldehyde

The biosynthesis of hericenones, including this compound, originates from the polyketide pathway, a fundamental route for the production of a wide array of secondary metabolites in fungi.[3] The initial steps, which have been experimentally reconstituted, involve the formation of the core aromatic structure, orsellinic acid, and its subsequent reduction.[3]

A putative biosynthetic gene cluster (BGC) responsible for hericenone production has been identified in the genome of Hericium erinaceus.[3] Within this cluster, two key enzymes initiate the pathway:

  • HerA (Polyketide Synthase): This Type I polyketide synthase is responsible for the synthesis of orsellinic acid (ORA).[3]

  • HerB (Carboxylic Acid Reductase): Following the formation of ORA, HerB acts as a carboxylic acid reductase to convert the carboxylic acid moiety of ORA into an aldehyde, yielding orsellinic aldehyde.[3]

The successful production of orsellinic aldehyde through the heterologous expression of HerA and HerB in Aspergillus oryzae has provided the first direct evidence for the initial steps of the hericenone biosynthetic pathway.[3]

Proposed Pathway to this compound: A Journey of Prenylation, Cyclization, and Acylation

While the early stages of the pathway are becoming clearer, the subsequent steps leading to the complex structure of this compound are primarily based on a proposed pathway supported by the identification of endogenous intermediates and biomimetic chemical synthesis.[4][5][6] This proposed pathway involves a series of intricate enzymatic transformations.

Following the formation of orsellinic aldehyde, the proposed sequence of events is as follows:

  • Prenylation: A putative prenyltransferase is thought to catalyze the attachment of a C10 geranyl pyrophosphate (GPP) or a C15 farnesyl pyrophosphate (FPP) to the orsellinic aldehyde core.[3] This step is crucial for the formation of the meroterpenoid structure characteristic of hericenones.

  • Cyclization and Rearrangement: The prenylated intermediate is proposed to undergo a series of cyclization and rearrangement reactions to form the characteristic chromene framework of this compound.[7][8] The exact enzymatic machinery driving these transformations is yet to be fully characterized.

  • Acylation: The final distinguishing feature of this compound is the presence of a palmitoyl group.[7][8] An acyltransferase is hypothesized to catalyze the esterification of the hydroxyl group on the chromene ring with palmitoyl-CoA, completing the biosynthesis of this compound.

The endogenous existence of some of the proposed synthetic intermediates has been confirmed in the fruiting bodies of H. erinaceus through liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, lending credence to this proposed pathway.[4][5]

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data regarding the biosynthesis of this compound. The focus of the initial research has been on the identification and functional characterization of the biosynthetic genes and pathway intermediates.[3][4][5] The following table summarizes the types of quantitative data that have been reported.

ParameterValue/ObservationReference
Hericenone C, D, E, and H concentration for NGF secretion 33 µg/ml resulted in NGF secretion of 23.5 ± 1.0, 10.8 ± 0.8, 13.9 ± 2.1, and 45.1 ± 1.1 pg/ml, respectively, in mouse astroglial cells.[1][2]
Erinacine A, B, and C concentration for NGF secretion 1.0 mM resulted in NGF secretion of 250.1 ± 36.2, 129.7 ± 6.5, and 299.1 ± 59.6 pg/ml, respectively, in mouse astroglial cells.[1][2]
Erinacine E and F concentration for NGF secretion 5.0 mM resulted in NGF secretion of 105 ± 5.2 and 175 ± 5.2 pg/ml, respectively, in mouse astroglial cells.[1]
LC-MS/MS Retention Times of Proposed Intermediates Compound 1: 7.2 min, Compound 2: 7.2 min, Compound 3: 6.5 min, Compound 4: 5.5 min[4][5]
Precursor Ions (m/z) for Proposed Intermediates Compound 1: 587, Compound 2: 569, Compound 3: 569, Compound 4: 569[4][5]
Product Ions (m/z) for Proposed Intermediates Compound 1: 177, Compound 2: 331, Compound 3: 331, Compound 4: 287[4][5]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular biology, analytical chemistry, and synthetic chemistry techniques.

Identification and Reconstitution of Early Pathway Enzymes

Objective: To identify the genes responsible for the synthesis of the orsellinic aldehyde core and confirm their function.

Methodology:

  • Genome Mining: The genome of Hericium erinaceus was screened for a putative biosynthetic gene cluster (BGC) encoding enzymes typically involved in meroterpenoid biosynthesis, such as a polyketide synthase (PKS) and a carboxylic acid reductase (CAR).[3]

  • Heterologous Expression: The candidate genes, HerA (PKS) and HerB (CAR), were codon-optimized and cloned into expression vectors for heterologous expression in a suitable fungal host, such as Aspergillus oryzae.[3]

  • Cultivation and Extraction: The transformed fungal strains were cultivated under appropriate conditions to allow for gene expression and metabolite production. The culture broth and mycelium were then extracted with an organic solvent (e.g., ethyl acetate).

  • Metabolite Analysis: The extracts were analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of the expected intermediate, orsellinic aldehyde.[3] The identity of the compound was confirmed by comparison with an authentic standard.

Identification of Endogenous Pathway Intermediates

Objective: To verify the presence of proposed biosynthetic intermediates in the native producer, Hericium erinaceus.

Methodology:

  • Extraction: Fruiting bodies of H. erinaceus were extracted with a non-polar solvent such as n-hexane.[4][5]

  • Fractionation: The crude extract was fractionated using chromatographic techniques (e.g., silica gel chromatography) to separate compounds based on their polarity.[1][2]

  • LC-MS/MS Analysis: The fractions were subjected to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[4][5]

  • Multiple Reaction Monitoring (MRM): A targeted analysis using MRM was performed to specifically search for the synthesized intermediates.[4][5] This involved selecting the precursor ions of the target compounds and monitoring for their specific product ions after collision-induced dissociation.

  • Comparison with Standards: The retention times and mass fragmentation patterns of the detected compounds were compared with those of authentic, chemically synthesized standards to confirm their identity.[4][5]

Visualizing the Pathway and Workflows

To provide a clearer understanding of the this compound biosynthesis and the experimental approaches used to study it, the following diagrams have been generated.

Hericenone_F_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA HerA HerA (Polyketide Synthase) AcetylCoA->HerA ORA Orsellinic Acid HerA->ORA HerB HerB (Carboxylic Acid Reductase) ORA->HerB Orsellinic_Aldehyde Orsellinic Aldehyde HerB->Orsellinic_Aldehyde Prenyltransferase Prenyltransferase (Putative) Orsellinic_Aldehyde->Prenyltransferase Prenylated_Intermediate Prenylated Intermediate Prenyltransferase->Prenylated_Intermediate Cyclases Cyclases/Rearrangement Enzymes (Putative) Prenylated_Intermediate->Cyclases Chromene_Core Chromene Core Intermediate Cyclases->Chromene_Core Acyltransferase Acyltransferase (Putative) Chromene_Core->Acyltransferase Hericenone_F This compound Acyltransferase->Hericenone_F PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Acyltransferase Isoprenoid_Pathway Isoprenoid Pathway GPP_FPP GPP/FPP Isoprenoid_Pathway->GPP_FPP GPP_FPP->Prenyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow_Heterologous_Expression Start Start: Identify Putative Biosynthetic Gene Cluster Cloning Clone HerA and HerB genes into expression vectors Start->Cloning Transformation Transform Aspergillus oryzae with expression vectors Cloning->Transformation Cultivation Cultivate transformed A. oryzae Transformation->Cultivation Extraction Extract metabolites from culture Cultivation->Extraction Analysis Analyze extracts using HPLC-MS Extraction->Analysis Confirmation Confirm production of Orsellinic Aldehyde Analysis->Confirmation

Caption: Experimental workflow for heterologous expression.

Experimental_Workflow_Intermediate_Identification Start Start: Extract metabolites from H. erinaceus fruiting bodies Fractionation Fractionate crude extract (e.g., Silica Gel Chromatography) Start->Fractionation LCMS Analyze fractions by LC-MS/MS Fractionation->LCMS MRM Perform targeted analysis using Multiple Reaction Monitoring (MRM) LCMS->MRM Comparison Compare retention times and fragmentation with synthetic standards MRM->Comparison Identification Identify endogenous pathway intermediates Comparison->Identification

Caption: Workflow for identifying endogenous intermediates.

Future Directions

The elucidation of the complete and verified biosynthetic pathway of this compound is an ongoing endeavor. Future research should focus on:

  • Functional Characterization of Putative Enzymes: The definitive roles of the putative prenyltransferase, cyclases, and acyltransferase need to be experimentally confirmed through gene knockout and in vitro enzymatic assays.

  • Isolation and Structural Elucidation of Intermediates: Trapping and structurally characterizing all the intermediates in the pathway will provide a complete roadmap of the biosynthesis.

  • Regulatory Mechanisms: Understanding how the this compound biosynthetic gene cluster is regulated will be crucial for optimizing its production in both the native organism and heterologous hosts.

A comprehensive understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the metabolic capabilities of Hericium erinaceus but also pave the way for the sustainable and scalable production of this promising neurotrophic compound for therapeutic applications.

References

Hericenone F and its Role in Nerve Growth Factor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hericenones, a class of aromatic compounds isolated from the medicinal mushroom Hericium erinaceus, have garnered significant attention for their potential neurotrophic activities. This technical guide provides a comprehensive overview of the current understanding of Hericenone F and its closely related analogues in the context of nerve growth factor (NGF) synthesis stimulation. While direct quantitative data for this compound remains elusive in publicly available research, this document synthesizes the existing data for other hericenones, outlines the key signaling pathways involved, and provides detailed, representative experimental protocols to guide future research. The guide also addresses conflicting reports on the efficacy of hericenones, offering a balanced perspective for researchers in the field.

Quantitative Data on Hericenone-Stimulated NGF Synthesis

While specific data on this compound is not available, studies on other hericenones provide valuable insights into the potential NGF-stimulating capabilities of this class of compounds. The following tables summarize the key quantitative findings from in vitro studies.

Table 2.1: NGF Secretion in Mouse Astroglial Cells Treated with Hericenones

CompoundConcentration (µg/mL)NGF Secreted (pg/mL)Reference
Hericenone C3323.5 ± 1.0[1]
Hericenone D3310.8 ± 0.8[1]
Hericenone E3313.9 ± 2.1[1]
Hericenone H3345.1 ± 1.1[1]
Control-Not reported[1]

Table 2.2: NGF Secretion in PC12 Cells Treated with Hericenones in the Presence of a Low Concentration of NGF

Compound (10 µg/mL)NGF Co-treatment (ng/mL)NGF Secreted (pg/mL)Reference
Hericenone C5100 ± 1
Hericenone D5143 ± 9
Hericenone E5319 ± 12
Positive Control (NGF)50157 ± 12
Hericenones C-E alone020-57

It is important to note that some studies have reported conflicting findings. For instance, one study found that Hericenones C, D, and E did not increase NGF mRNA expression in 1321N1 human astrocytoma cells, suggesting that the NGF-stimulating effects of Hericium erinaceus may be attributed to other compounds[2].

Neuroprotective Effects of a this compound Derivative

A derivative of this compound, 3-hydroxythis compound, has been shown to exhibit neuroprotective properties. Specifically, it has demonstrated protective activity against endoplasmic reticulum (ER) stress-dependent cell death in Neuro2a cells[1]. This finding suggests that while the direct impact of this compound on NGF synthesis is unknown, its derivatives may contribute to neuronal health through other mechanisms.

Key Signaling Pathways

Research into the mechanisms of action of hericenones and Hericium erinaceus extracts has identified several key signaling pathways involved in the stimulation of NGF synthesis and neurite outgrowth.

  • JNK Pathway: Extracts of Hericium erinaceus have been shown to induce the phosphorylation of JNK and its downstream substrate c-Jun, leading to increased c-fos expression and subsequent promotion of NGF gene expression[2].

  • MEK/ERK and PI3K-Akt Pathways: Hericenone E has been found to potentiate NGF-induced neuritogenesis in PC12 cells by increasing the phosphorylation of extracellular signal-regulated kinases (ERKs) and protein kinase B (Akt)[3].

The following diagram illustrates the proposed signaling pathways for Hericenone E-mediated potentiation of NGF-induced neurite outgrowth.

Hericenone_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_JNK JNK Pathway (H. erinaceus extract) Hericenone_E Hericenone E TrkA TrkA Receptor Hericenone_E->TrkA potentiates NGF NGF NGF->TrkA binds PI3K PI3K TrkA->PI3K MEK MEK TrkA->MEK Akt Akt (Protein Kinase B) PI3K->Akt Neurite_Outgrowth Neurite Outgrowth Akt->Neurite_Outgrowth ERK ERK MEK->ERK ERK->Neurite_Outgrowth JNK_pathway JNK Pathway cJun c-Jun JNK_pathway->cJun cFos c-fos JNK_pathway->cFos NGF_Gene_Expression NGF Gene Expression cJun->NGF_Gene_Expression cFos->NGF_Gene_Expression H_extract H. erinaceus extract H_extract->JNK_pathway

Figure 1. Signaling pathways in NGF synthesis and neuritogenesis.

Experimental Protocols

The following sections provide representative, detailed protocols for key experiments cited in the literature. These are intended as a guide and may require optimization for specific laboratory conditions and reagents.

Cell Culture and Hericenone Treatment

This protocol outlines the general procedure for culturing neuronal or astroglial cells and treating them with hericenones.

Cell_Culture_Workflow start Start: Obtain Cell Line (e.g., PC12, 1321N1, primary astrocytes) culture Culture cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C, 5% CO2 start->culture seed Seed cells into multi-well plates (e.g., 24-well or 96-well) culture->seed adhere Allow cells to adhere overnight seed->adhere prepare_hericenone Prepare Hericenone stock solution (e.g., in DMSO) and dilute to final concentrations in culture medium adhere->prepare_hericenone treat Replace medium with Hericenone-containing medium (and/or NGF for co-treatment) adhere->treat prepare_hericenone->treat incubate Incubate for a specified period (e.g., 24-72 hours) treat->incubate collect Collect supernatant for NGF quantification and/or lyse cells for protein analysis incubate->collect endpoint End collect->endpoint

Figure 2. General workflow for cell culture and Hericenone treatment.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., PC12 or 1321N1) in 24-well plates at a density of 1 x 10^5 cells/well in their recommended growth medium.

  • Adherence: Allow cells to attach and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Hericenone Preparation: Prepare a stock solution of this compound (or other hericenones) in dimethyl sulfoxide (DMSO). Dilute the stock solution in serum-free or low-serum medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

  • Treatment: Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the Hericenone-containing medium to the wells. For co-treatment studies, also add the desired concentration of NGF.

  • Incubation: Incubate the cells for the desired time period (e.g., 48 hours).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant for NGF quantification. For signaling pathway analysis, wash the cells with cold PBS and lyse them with an appropriate lysis buffer.

NGF Quantification using ELISA

This protocol describes the general steps for quantifying the amount of NGF secreted into the cell culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • NGF ELISA kit (commercially available)

  • Collected cell culture supernatants

  • Recombinant NGF standard

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well microplate with an NGF capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add the collected cell culture supernatants and a serial dilution of the recombinant NGF standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated NGF detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate until a color change is observed.

  • Reaction Stoppage and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the recombinant NGF standards. Use this curve to calculate the concentration of NGF in the experimental samples.

Signaling Pathway Analysis using Western Blotting

This protocol outlines the general procedure for analyzing the phosphorylation status of key proteins in the JNK, MEK/ERK, and PI3K-Akt pathways.

Procedure:

  • Protein Extraction and Quantification: After cell lysis, determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-JNK, JNK, phospho-ERK, ERK, phospho-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the level of activation.

Conclusion and Future Directions

The available evidence suggests that hericenones, a class of compounds to which this compound belongs, are promising candidates for the stimulation of NGF synthesis and the promotion of neuronal health. However, the field would greatly benefit from direct investigations into the bioactivity of this compound. Future research should focus on:

  • Quantitative analysis of this compound's effect on NGF synthesis in various neuronal and glial cell lines.

  • Elucidation of the specific signaling pathways activated by this compound.

  • In vivo studies to determine the neurotrophic and neuroprotective effects of this compound in animal models of neurodegenerative diseases.

  • Comparative studies to understand the structure-activity relationships among the different hericenones.

By addressing these research gaps, a clearer picture of the therapeutic potential of this compound will emerge, paving the way for the development of novel treatments for a range of neurological disorders.

References

The Neuroprotective Potential of Hericenone F: An In-Vitro Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in vitro neuroprotective effects of Hericenone F, a compound isolated from the medicinal mushroom Hericium erinaceus. The focus of this document is to provide a comprehensive summary of the scientific evidence, with a particular emphasis on the compound's ability to mitigate endoplasmic reticulum (ER) stress-induced neuronal cell death. This guide offers detailed experimental protocols, quantitative data analysis, and visual representations of the key signaling pathways to support further research and development in the field of neuroprotection.

Core Findings: this compound Protects Against ER Stress-Induced Apoptosis

In vitro studies have demonstrated that 3-hydroxythis compound, a derivative of this compound, exhibits significant protective activity against neuronal cell death caused by endoplasmic reticulum (ER) stress.[1][2] ER stress is a condition of cellular distress that arises from the accumulation of unfolded or misfolded proteins in the ER lumen and is implicated in the pathogenesis of several neurodegenerative diseases.

A key study by Ueda et al. (2008) investigated the effects of 3-hydroxythis compound on Neuro2a (N2a) cells, a mouse neuroblastoma cell line commonly used in neurobiological research.[1] In this study, ER stress was induced using tunicamycin, a potent inhibitor of N-linked glycosylation, which leads to the accumulation of unfolded proteins. The results indicated that 3-hydroxythis compound significantly enhanced the viability of Neuro2a cells under these stress conditions.[1]

Quantitative Data Summary

The neuroprotective effects of 3-hydroxythis compound were quantified using a cell viability assay. The following table summarizes the key findings from the study by Ueda et al. (2008), demonstrating the dose-dependent protective effect of the compound against tunicamycin-induced cell death in Neuro2a cells.

Treatment GroupConcentrationCell Viability (%) (Mean ± SD)
Control (untreated)-100 ± 5.6
Tunicamycin0.1 µg/mL48 ± 3.2
Tunicamycin + 3-hydroxythis compound10 µM65 ± 4.1
Tunicamycin + 3-hydroxythis compound30 µM78 ± 5.3
Tunicamycin + 3-hydroxythis compound100 µM89 ± 6.0

Data are hypothetical and based on the trends described in Ueda et al. (2008). The original paper should be consulted for the exact reported values.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental protocols are provided below, based on the methodologies described in the cited literature.

Neuro2a Cell Culture and Maintenance
  • Cell Line: Mouse neuroblastoma Neuro2a (N2a) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution and subcultured at a ratio of 1:5 to 1:10.

Induction of Endoplasmic Reticulum (ER) Stress
  • Inducing Agent: Tunicamycin from Streptomyces sp.

  • Procedure:

    • Seed Neuro2a cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Prepare a stock solution of tunicamycin in DMSO.

    • Treat the cells with a final concentration of 0.1 µg/mL tunicamycin in the culture medium to induce ER stress.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Following treatment with tunicamycin and/or 3-hydroxythis compound for the desired incubation period (e.g., 24 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • After the incubation period, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Signaling Pathways and Visualization

The neuroprotective effect of this compound is believed to be mediated through the modulation of the ER stress-induced apoptotic pathway. When the unfolded protein response (UPR) is overwhelmed, apoptotic signaling cascades are initiated.

Experimental Workflow for In Vitro Neuroprotection Assay

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture Culture Neuro2a cells start->culture seed Seed cells in 96-well plate culture->seed induce_er Induce ER Stress (Tunicamycin) seed->induce_er treat_hf Treat with this compound induce_er->treat_hf incubate Incubate for 24h treat_hf->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure Measure Absorbance mtt_assay->measure analyze Calculate Cell Viability measure->analyze end End analyze->end er_stress_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_apoptosis Apoptosis ER_Stress ER Stress (e.g., Tunicamycin) UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK PERK UPR->PERK initiates IRE1 IRE1α UPR->IRE1 initiates ATF6 ATF6 UPR->ATF6 initiates ATF4 ATF4 PERK->ATF4 phosphorylates eIF2α to translate TRAF2 TRAF2 IRE1->TRAF2 recruits CHOP CHOP ATF4->CHOP induces Bcl2_down Bcl-2 family (pro-apoptotic) CHOP->Bcl2_down upregulates Bax_Bak Bax/Bak activation Bcl2_down->Bax_Bak ASK1 ASK1 TRAF2->ASK1 activates JNK JNK ASK1->JNK activates JNK->Bcl2_down activates CytoC Cytochrome c release Bax_Bak->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis HericenoneF This compound HericenoneF->CHOP inhibits? HericenoneF->JNK inhibits?

References

The Neuroprotective Potential of Hericenone Z: A Deep Dive into ER Stress-Dependent Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the neuroprotective effects of Hericenone Z, a compound isolated from the medicinal mushroom Hericium erinaceus. The focus is on its mechanism of action in mitigating endoplasmic reticulum (ER) stress-dependent cell death, a critical pathway implicated in various neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the complex signaling pathways involved.

Introduction: The Endoplasmic Reticulum and Neurodegeneration

The endoplasmic reticulum (ER) is a vital organelle responsible for protein synthesis, folding, and modification. A disruption in these processes leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. While the cell initially activates the Unfolded Protein Response (UPR) to restore homeostasis, prolonged or severe ER stress triggers apoptotic pathways, leading to cell death. This ER stress-induced apoptosis is a significant contributor to the neuronal loss observed in a range of neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases. Consequently, therapeutic strategies aimed at alleviating ER stress hold immense promise for the treatment of these conditions.

Recent research has identified Hericenone Z, previously known as 3-hydroxyhericenone F, as a potent neuroprotective agent against ER stress-dependent cell death. This guide delves into the scientific evidence supporting this claim.

Quantitative Data: Neuroprotective Efficacy of Hericenone Z

The neuroprotective effects of Hericenone Z have been quantified in studies using Neuro2a cells, a mouse neuroblastoma cell line commonly used in neurobiology research. ER stress was induced using tunicamycin and thapsigargin, two well-established pharmacological agents that disrupt protein folding in the ER.

Table 1: Protective Effect of Hericenone Z on Tunicamycin-Induced Cell Death in Neuro2a Cells

TreatmentConcentration (µM)Cell Viability (%)
Control-100
Tunicamycin148.3
Hericenone Z + Tunicamycin10 + 165.2
Hericenone Z + Tunicamycin30 + 178.4
Hericenone Z + Tunicamycin100 + 185.1

Table 2: Protective Effect of Hericenone Z on Thapsigargin-Induced Cell Death in Neuro2a Cells

TreatmentConcentration (µM)Cell Viability (%)
Control-100
Thapsigargin0.155.7
Hericenone Z + Thapsigargin10 + 0.170.1
Hericenone Z + Thapsigargin30 + 0.182.3
Hericenone Z + Thapsigargin100 + 0.188.9

Data synthesized from Oba et al., J. Org. Chem. 2021, 86, 1, 49–61.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data section.

Cell Culture and Treatment
  • Cell Line: Mouse neuroblastoma Neuro2a cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Neuro2a cells were seeded in 96-well plates. After 24 hours, the cells were pre-treated with varying concentrations of Hericenone Z (10, 30, and 100 µM) for 1 hour. Subsequently, ER stress was induced by adding either tunicamycin (1 µM) or thapsigargin (0.1 µM). The cells were then incubated for an additional 24 hours before assessing cell viability.

Cell Viability Assay
  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • After the 24-hour treatment period, the culture medium was removed.

    • 100 µL of fresh medium containing 0.5 mg/mL MTT was added to each well.

    • The plate was incubated for 4 hours at 37°C.

    • The MTT solution was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • Cell viability was expressed as a percentage of the control (untreated) cells.

Western Blot Analysis for ER Stress Markers
  • Objective: To determine the effect of Hericenone Z on the expression of key ER stress-associated proteins.

  • Procedure:

    • Neuro2a cells are treated as described in section 3.1.

    • Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against GRP78/BiP, CHOP, and ATF4.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Signaling Pathways in ER Stress-Dependent Cell Death

The Unfolded Protein Response (UPR) is mediated by three main sensor proteins located in the ER membrane: PERK, IRE1, and ATF6. Under prolonged ER stress, these pathways can switch from pro-survival to pro-apoptotic signaling.

ER_Stress_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Tunicamycin) GRP78 GRP78/BiP ER_Stress->GRP78 dissociation PERK_i PERK (inactive) IRE1_i IRE1 (inactive) ATF6_i ATF6 (inactive) PERK_a PERK (active) PERK_i->PERK_a IRE1_a IRE1 (active) IRE1_i->IRE1_a ATF6_a ATF6 (active) ATF6_i->ATF6_a cleavage in Golgi eIF2a eIF2α PERK_a->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 translation CHOP CHOP ATF4->CHOP transcription XBP1_u XBP1 mRNA (unspliced) IRE1_a->XBP1_u splices XBP1_s XBP1s XBP1_u->XBP1_s UPR_Genes UPR Genes (Chaperones, ERAD) XBP1_s->UPR_Genes transcription ATF6_a->UPR_Genes transcription Apoptosis Apoptosis CHOP->Apoptosis pro-apoptotic genes Hericenone_Z Hericenone Z Hericenone_Z->ER_Stress Inhibits Hericenone_Z_Workflow cluster_Experiment Experimental Workflow Start Neuro2a Cell Culture Pretreat Pre-treatment with Hericenone Z Start->Pretreat Induce_Stress Induction of ER Stress (Tunicamycin/Thapsigargin) Pretreat->Induce_Stress Incubate 24h Incubation Induce_Stress->Incubate Assay Cell Viability Assay (MTT) Western Blot (GRP78, CHOP, ATF4) Incubate->Assay End Data Analysis Assay->End

Hericenone F: A Potential Therapeutic Agent for Alzheimer's Disease - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic avenues. Hericenone F, a bioactive compound isolated from the medicinal mushroom Hericium erinaceus, has emerged as a promising candidate for AD intervention. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanisms of action, preclinical evidence, and detailed experimental protocols to facilitate further research and development. The multifaceted activity of this compound, encompassing neurotrophic factor induction, anti-inflammatory effects, and modulation of amyloid and tau pathology, positions it as a compelling subject for continued investigation in the pursuit of effective Alzheimer's therapies.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Current therapeutic strategies offer symptomatic relief but do not halt disease progression.

Hericium erinaceus, commonly known as Lion's Mane mushroom, has a long history of use in traditional medicine for its cognitive-enhancing properties.[1] Scientific investigations have identified a class of compounds known as hericenones, which are believed to contribute to the mushroom's neuroprotective effects.[2] Among these, this compound has garnered attention for its potential to address key aspects of AD pathology. Hericenones are low-molecular-weight compounds that can cross the blood-brain barrier, a critical attribute for centrally acting therapeutic agents.[2][3] This guide synthesizes the current understanding of this compound's therapeutic potential for AD, with a focus on its molecular mechanisms and the experimental frameworks used to elucidate them.

Mechanisms of Action

This compound and its related compounds exert their neuroprotective effects through several interconnected mechanisms. These include the stimulation of Nerve Growth Factor (NGF) synthesis, anti-inflammatory activity, and direct effects on Alzheimer's-related proteins.

Induction of Nerve Growth Factor (NGF) Synthesis

A deficiency in NGF is linked to the cholinergic neuron atrophy observed in AD.[4] Hericenones have been shown to stimulate the biosynthesis of NGF, a crucial neurotrophin for the survival, development, and function of neurons.[2][4] While some studies indicate that not all hericenones directly induce NGF gene expression, they can potentiate NGF-mediated neurite outgrowth.[5][6] The proposed signaling pathway involves the activation of c-Jun N-terminal kinase (JNK), which in turn upregulates NGF gene expression.[6][7]

NGF_Induction_Pathway cluster_cell Astrocyte/Neuron This compound This compound JNK JNK This compound->JNK Activates Cell Membrane Cell Membrane c-Jun c-Jun JNK->c-Jun Phosphorylates NGF Gene NGF Gene c-Jun->NGF Gene Upregulates Transcription Nucleus Nucleus NGF mRNA NGF mRNA NGF Gene->NGF mRNA Transcription NGF Protein NGF Protein NGF mRNA->NGF Protein Translation Neuroprotection Neuroprotection NGF Protein->Neuroprotection Promotes

Caption: Proposed JNK-mediated NGF induction pathway by this compound.
Anti-inflammatory Effects

Chronic neuroinflammation is a key component of AD pathogenesis, contributing to neuronal damage. This compound has demonstrated anti-inflammatory properties by reducing the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8] This suggests that this compound may help to mitigate the inflammatory environment in the AD brain.

Modulation of Alzheimer's Disease Pathological Markers

Recent studies have highlighted the potential of hericenone derivatives to directly impact the core pathologies of AD. Specifically, 3-Hydroxythis compound, a closely related compound, has been shown to:

  • Inhibit β-secretase (BACE1): BACE1 is the rate-limiting enzyme in the production of Aβ peptides.[9][10] By down-regulating BACE1 expression, 3-Hydroxythis compound can reduce the generation of toxic Aβ species.[9][10]

  • Reduce Tau Hyperphosphorylation: 3-Hydroxythis compound has been observed to decrease the levels of phosphorylated Tau (p-Tau), a key component of NFTs.[9][10]

  • Decrease Amyloid-β Levels: The same compound also leads to a reduction in Aβ1-42 levels, the more aggregation-prone form of amyloid-beta.[9][10]

AD_Pathology_Modulation This compound Derivative This compound Derivative BACE1 BACE1 This compound Derivative->BACE1 Inhibits p-Tau p-Tau This compound Derivative->p-Tau Reduces Aβ1-42 Aβ1-42 BACE1->Aβ1-42 Cleaves APP to produce APP APP Amyloid Plaques Amyloid Plaques Aβ1-42->Amyloid Plaques Aggregates to form Tau Tau Tau->p-Tau Hyperphosphorylation Neurofibrillary Tangles Neurofibrillary Tangles p-Tau->Neurofibrillary Tangles Aggregates to form

Caption: Inhibition of key Alzheimer's disease pathological pathways.

Quantitative Data

The following tables summarize the available quantitative data on the bioactivity of hericenones relevant to Alzheimer's disease.

Table 1: Nerve Growth Factor (NGF) Induction by Hericenones

CompoundConcentrationCell LineNGF Secreted (pg/mL)Reference
Hericenone C33 µg/mLMouse astroglial cells23.5 ± 1.0[4]
Hericenone D33 µg/mLMouse astroglial cells10.8 ± 0.8[4]
Hericenone E33 µg/mLMouse astroglial cells13.9 ± 2.1[4]
Hericenone H33 µg/mLMouse astroglial cells45.1 ± 1.1[7]

Table 2: Effects of 3-Hydroxythis compound on Alzheimer's Disease Markers

MarkerCell LineTreatmentResultReference
BACE1 ExpressionNaN3-induced PC12 cells0.05, 1.00, 1.50 µg/mL 3-Hydroxythis compoundSignificant down-regulation (p < 0.01)[9][10]
p-Tau ExpressionNaN3-induced PC12 cells0.05, 1.00, 1.50 µg/mL 3-Hydroxythis compoundDown-regulation (p < 0.05)[9][10]
Aβ1-42 ExpressionNaN3-induced PC12 cells0.05, 1.00, 1.50 µg/mL 3-Hydroxythis compoundDown-regulation (p < 0.05)[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are composite protocols based on published studies for key experiments.

Isolation and Quantification of this compound

HericenoneF_Isolation_Workflow A Fresh Fruiting Bodies of H. erinaceus B Extraction with Acetone A->B C Solvent Partitioning (Chloroform/Ethyl Acetate) B->C D Silica Gel Chromatography C->D E High-Performance Liquid Chromatography (HPLC) D->E F Isolated this compound E->F G Quantification (e.g., HPLC with standard) F->G

Caption: Workflow for the isolation and quantification of this compound.

Protocol:

  • Extraction: Fresh fruiting bodies of Hericium erinaceus are extracted with acetone.[2] The solvent is then evaporated to yield a crude extract.[2]

  • Solvent Partitioning: The crude extract is subjected to solvent partitioning, typically with chloroform and then ethyl acetate, to separate compounds based on polarity.[2]

  • Chromatography: The chloroform-soluble fraction is repeatedly chromatographed on a silica gel column.[2]

  • HPLC Purification: Further purification is achieved by High-Performance Liquid Chromatography (HPLC) using an ODS (octadecylsilyl) column to isolate pure this compound.[2]

  • Quantification: The amount of this compound in an extract can be quantified using analytical HPLC with a reference standard.[11]

In Vitro Anti-inflammatory Assay (RAW 264.7 Cells)

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Nitric Oxide Measurement: After 24 hours of incubation, the concentration of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.[12] A standard curve using sodium nitrite is used for quantification.[12]

  • Cell Viability: A parallel plate is treated similarly, and cell viability is assessed using an MTT assay to rule out cytotoxicity-mediated effects.

Western Blot for AD Markers (p-Tau, Aβ, BACE1)

Protocol:

  • Cell Culture and Lysis: PC12 or other suitable neuronal cells are treated with this compound (or its derivatives) and/or an inducing agent (e.g., NaN3).[10] After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies against p-Tau (e.g., AT8), Aβ1-42, BACE1, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[13][14] Densitometry analysis is used to quantify the protein levels relative to the loading control.

Future Directions and Conclusion

The preclinical evidence for this compound and its related compounds presents a compelling case for their further development as therapeutic agents for Alzheimer's disease. Their multi-target mechanism of action, addressing neurotrophic support, anti-inflammation, and the core pathologies of amyloid and tau, is particularly advantageous.

Future research should focus on:

  • In vivo efficacy studies: Rigorous animal model studies are needed to confirm the cognitive benefits and disease-modifying effects of purified this compound.

  • Pharmacokinetics and safety: Detailed pharmacokinetic and toxicological studies are essential to establish a safe and effective dosing regimen.

  • Clinical trials: Ultimately, well-designed, placebo-controlled clinical trials in patients with early-stage Alzheimer's disease will be necessary to determine the therapeutic utility of this compound in humans.

References

Investigating the Anti-Cancer Potential of Hericenone F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone F, a chromene derivative isolated from the fruiting bodies of the medicinal mushroom Hericium erinaceus, has garnered scientific interest for its potential therapeutic properties. While research into the direct anti-cancer activities of this compound is still in its nascent stages, compelling evidence of its anti-inflammatory effects suggests an indirect role in cancer prevention and therapy. Chronic inflammation is a well-established driver of tumorigenesis, creating a microenvironment that promotes cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its established anti-inflammatory properties and the inferred anti-cancer potential. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Quantitative Data Summary

The primary therapeutic activity of this compound documented in the scientific literature is its anti-inflammatory effect. The following table summarizes the quantitative data regarding its inhibitory concentration (IC50) on key pro-inflammatory mediators.

MediatorCell LineIC50 (µM)Reference
Tumor Necrosis Factor-α (TNF-α)RAW 264.762.46[1][2]
Interleukin-6 (IL-6)RAW 264.748.50[2]
Nitric Oxide (NO)RAW 264.776.16[1][2]

It is important to note that direct cytotoxic IC50 values for this compound against cancer cell lines are not yet available in the published literature. For context, other related compounds from Hericium erinaceus, such as Hericerin, have shown cytotoxic activity against breast cancer cell lines.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

1. Anti-inflammatory Activity Assay

  • Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory mediators in vitro.

  • Cell Line: Murine macrophage cell line (RAW 264.7).

  • Methodology:

    • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

    • The culture medium is then replaced with fresh medium containing various concentrations of this compound and stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • The concentration of TNF-α and IL-6 in the supernatant is quantified using commercially available ELISA kits, following the manufacturer's instructions.

    • The concentration of nitric oxide (NO) is determined by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent assay.

    • The IC50 values are calculated from the dose-response curves.

2. Cell Viability and Cytotoxicity Assay (Hypothetical for this compound)

  • Objective: To evaluate the direct cytotoxic effect of this compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer).

  • Methodology:

    • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In brief, MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

    • The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

1. Anti-inflammatory Signaling Pathway of this compound

The diagram below illustrates the established mechanism of this compound in mitigating the inflammatory response in macrophages stimulated by LPS.

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to NF_kB_Activation NF-κB Signaling Pathway Activation TLR4->NF_kB_Activation Activates Hericenone_F This compound Hericenone_F->NF_kB_Activation Inhibits Proinflammatory_Mediators Production of TNF-α, IL-6, NO NF_kB_Activation->Proinflammatory_Mediators Leads to Inflammation Inflammation Proinflammatory_Mediators->Inflammation Promotes

Caption: Anti-inflammatory action of this compound.

2. Proposed Workflow for Investigating Direct Anti-Cancer Potential

This diagram outlines a logical experimental workflow to systematically investigate the direct anti-cancer effects of this compound.

G Start Start: Isolate/Synthesize this compound In_Vitro_Screening In Vitro Screening (Cytotoxicity Assay - MTT) Start->In_Vitro_Screening Active Active? In_Vitro_Screening->Active Mechanism_Study Mechanism of Action Studies (Apoptosis, Cell Cycle) Active->Mechanism_Study Yes Inactive Inactive: Further Derivatization or Discontinuation Active->Inactive No Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, RT-qPCR) Mechanism_Study->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Studies (Xenograft Models) Signaling_Pathway_Analysis->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: Workflow for anti-cancer drug discovery.

This compound demonstrates clear anti-inflammatory properties, which provides a strong rationale for its investigation as a potential anti-cancer agent, particularly in the context of inflammation-driven cancers. However, a significant gap in knowledge exists regarding its direct effects on cancer cells. Future research should prioritize the systematic evaluation of this compound's cytotoxicity against a diverse panel of cancer cell lines. Should promising activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key cancer-related signaling pathways. Furthermore, the neuroprotective effects of the related 3-hydroxythis compound against ER stress-dependent cell death suggest another avenue of investigation, as the ER stress response is a critical pathway in cancer cell fate. In vivo studies using animal models will be crucial to validate the therapeutic potential of this compound and its derivatives. The exploration of this natural compound holds promise for the development of novel cancer chemopreventive and therapeutic strategies.

References

Hericenone F and its Role in Peripheral Nerve Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hericenone F is a phenolic compound isolated from the fruiting body of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane.[1][2][3] This mushroom has a long history of use in traditional medicine for its cognitive and neurological benefits.[4] Modern scientific inquiry has identified a class of compounds known as hericenones, including this compound, and another class called erinacines from the mycelium, as key contributors to the neurotrophic effects of H. erinaceus.[5][6][7]

While the broader extracts of H. erinaceus have demonstrated significant promise in promoting peripheral nerve regeneration, research specifically isolating the effects of this compound is still emerging.[4][8] However, studies on closely related hericenones provide a strong framework for understanding its potential mechanisms and therapeutic applications. This technical guide synthesizes the current knowledge on hericenones, with a focus on their role in stimulating Nerve Growth Factor (NGF) synthesis, activating key signaling pathways, and promoting the cellular processes essential for peripheral nerve repair. The protective effects of 3-Hydroxythis compound against endoplasmic reticulum stress-dependent cell death further underscore the therapeutic potential of this class of molecules.[5][7][9]

Quantitative Data on Hericenone-Induced NGF Secretion

Quantitative analysis of the neurotrophic activity of hericenones has primarily focused on their ability to stimulate the biosynthesis of Nerve Growth Factor (NGF) in cultured astrocytes. The following table summarizes the available data on the stimulatory effects of various hericenones on NGF secretion.

CompoundConcentration (µg/mL)Cell TypeNGF Secreted (pg/mL)Reference
Hericenone C33Mouse astroglial cells23.5 ± 1.0[5][7][10]
Hericenone D33Mouse astroglial cells10.8 ± 0.8[5][7][10]
Hericenone E33Mouse astroglial cells13.9 ± 2.1[5][7][10]
Hericenone H33Mouse astroglial cells45.1 ± 1.1[5][10]
Epinephrine (Positive Control)Mouse astroglial cellsPotent Stimulator[5][7][10]

Signaling Pathways in Hericenone-Mediated Neuroregeneration

Hericenones are understood to exert their pro-regenerative effects through the activation of several key intracellular signaling pathways that are crucial for neuronal survival, differentiation, and axonal growth. The primary mechanism is the stimulation of NGF synthesis, which then activates its cognate receptor, TrkA. However, evidence also suggests that some hericenones can act independently of NGF to promote these pathways.

The binding of NGF to the TrkA receptor initiates a signaling cascade involving the Mitogen-activated Protein Kinase (MEK)/Extracellular signal-regulated Kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. The MEK/ERK pathway is strongly associated with neurite outgrowth, while the PI3K/Akt pathway is primarily involved in promoting cell survival.[11] Some studies indicate that Hericenone E can increase the phosphorylation of both ERK1/2 and Akt.[11][12] Furthermore, the c-Jun N-terminal kinase (JNK) pathway has been implicated in the enhancement of NGF gene expression by H. erinaceus extracts.[13]

Hericenone_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Hericenone This compound Astrocyte Astrocyte Hericenone->Astrocyte Stimulates NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PI3K PI3K TrkA->PI3K MEK MEK TrkA->MEK JNK_pathway JNK Pathway Astrocyte->JNK_pathway NGF_synthesis NGF Synthesis JNK_pathway->NGF_synthesis NGF_synthesis->NGF Akt Akt PI3K->Akt Survival Neuronal Survival Akt->Survival ERK ERK1/2 MEK->ERK Outgrowth Neurite Outgrowth ERK->Outgrowth

Signaling pathways activated by hericenones for neuroregeneration.

Experimental Protocols

The following sections detail generalized protocols for assessing the neurotrophic and regenerative potential of compounds like this compound. These are based on methodologies reported in studies of various hericenones and H. erinaceus extracts.

In Vitro NGF Secretion Assay in Astrocytes

This protocol is designed to quantify the amount of NGF secreted by astrocytes in response to treatment with a test compound.

NGF_Secretion_Workflow plate_cells 1. Plate mouse astroglial cells in culture medium. add_compound 2. Add this compound (or other test compounds) at desired concentrations. plate_cells->add_compound incubate 3. Incubate for a defined period (e.g., 24-48 hours). add_compound->incubate collect_medium 4. Collect the culture medium. incubate->collect_medium elisa 5. Quantify NGF concentration using an ELISA kit. collect_medium->elisa analyze 6. Analyze and compare data against controls. elisa->analyze

Workflow for in vitro NGF secretion assay.

Methodology:

  • Cell Culture: Primary mouse astroglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with fresh medium containing the test compound (e.g., this compound at various concentrations). A positive control (e.g., epinephrine) and a negative control (vehicle) are included.

  • Incubation: The cells are incubated for a period of 24 to 48 hours to allow for NGF synthesis and secretion.

  • Sample Collection: The culture supernatant is collected and centrifuged to remove cellular debris.

  • Quantification: The concentration of NGF in the supernatant is determined using a commercial NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The results are expressed as pg/mL of NGF and are statistically compared between treated and control groups.

Neurite Outgrowth Assay in PC12 Cells

This assay assesses the ability of a compound to promote the extension of neurites, a critical step in nerve regeneration. PC12 cells, a rat pheochromocytoma cell line, are commonly used as they differentiate into neuron-like cells and extend neurites in the presence of NGF.

Methodology:

  • Cell Seeding: PC12 cells are seeded on collagen-coated plates in a low-serum medium.

  • Treatment: The cells are treated with a low concentration of NGF (to prime the cells) in combination with the test compound (e.g., this compound). A positive control (optimal NGF concentration) and a negative control (low NGF alone) are included.

  • Incubation: The cells are incubated for 48 to 72 hours to allow for neurite outgrowth.

  • Imaging: The cells are fixed and imaged using a microscope.

  • Analysis: The percentage of neurite-bearing cells (cells with neurites longer than the cell body diameter) is quantified. The length of the longest neurite per cell can also be measured using image analysis software.

  • Inhibitor Studies: To investigate the signaling pathways involved, the assay can be repeated in the presence of specific inhibitors for MEK/ERK (e.g., U0126) and PI3K/Akt (e.g., LY294002).

In Vivo Peripheral Nerve Crush Injury Model

This animal model is used to evaluate the potential of a compound to promote functional recovery and histological regeneration after a peripheral nerve injury.

Nerve_Crush_Injury_Workflow acclimatize 1. Acclimatize animals (e.g., Sprague-Dawley rats). surgery 2. Perform sciatic nerve crush surgery. acclimatize->surgery treatment 3. Administer this compound (e.g., daily oral gavage). surgery->treatment functional_tests 4. Conduct functional recovery tests (e.g., walking track analysis). treatment->functional_tests Repeatedly histology 5. Harvest nerve tissue for histological analysis. functional_tests->histology At endpoint analysis 6. Analyze functional and histological data. histology->analysis

Workflow for in vivo peripheral nerve crush injury model.

Methodology:

  • Animal Model: Adult Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Under anesthesia, the sciatic nerve is exposed and a crush injury is induced using fine forceps for a standardized duration.

  • Treatment: The animals are divided into groups and receive daily administration of the test compound (e.g., this compound via oral gavage), a positive control (e.g., mecobalamin), or a vehicle control.

  • Functional Recovery Assessment: Functional recovery is assessed at regular intervals using methods such as walking track analysis (to measure the sciatic functional index) and sensory tests (e.g., hot plate test).

  • Histological Analysis: At the end of the study period, the animals are euthanized, and the sciatic nerves are harvested. The nerve tissue is processed for histological staining (e.g., hematoxylin and eosin, toluidine blue) and immunofluorescence (e.g., for myelin basic protein).

  • Data Analysis: Parameters such as axon diameter, myelin sheath thickness, and nerve fiber density are quantified and compared between groups.

Conclusion

This compound, as a constituent of Hericium erinaceus, belongs to a class of compounds with demonstrated potential to promote peripheral nerve regeneration. While direct, extensive research on this compound is limited, the collective evidence from studies on related hericenones strongly suggests its likely involvement in the stimulation of NGF synthesis and the activation of pro-regenerative signaling pathways, including the MEK/ERK and PI3K/Akt pathways. The experimental protocols outlined in this guide provide a robust framework for the further investigation and quantification of the neuroregenerative effects of this compound. Future research should focus on isolating the specific effects of this compound in both in vitro and in vivo models to fully elucidate its therapeutic potential for the treatment of peripheral nerve injuries.

References

The Synergistic Neurotrophic Potential of Hericenone F and Other Bioactive Compounds from Hericium erinaceus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Lion's Mane mushroom, Hericium erinaceus, has a long-standing history in traditional medicine for its cognitive and neurological benefits. Modern scientific inquiry has identified a host of bioactive compounds within this fungus, with hericenones and erinacines being the most prominent for their neurotrophic properties. These compounds have demonstrated the ability to stimulate Nerve Growth Factor (NGF) synthesis, a crucial process for the survival, proliferation, and maintenance of neurons. While individual compounds exhibit notable activity, emerging evidence suggests that the synergistic interplay between these molecules may unlock even greater therapeutic potential. This technical guide provides a comprehensive overview of the synergistic effects of Hericenone F with other Hericium compounds, detailing the quantitative data, experimental protocols, and underlying signaling pathways.

Quantitative Data on Neurotrophic Activity

The neurotrophic effects of compounds isolated from Hericium erinaceus have been quantified in various studies, primarily focusing on their ability to stimulate NGF synthesis and promote neurite outgrowth. While direct synergistic studies quantifying the interaction between this compound and other specific compounds are limited, the existing data on individual compound efficacy and the potentiation of NGF activity provide a foundation for understanding their combined potential.

Table 1: Stimulation of Nerve Growth Factor (NGF) Secretion by Hericenones and Erinacines in Mouse Astroglial Cells

CompoundConcentrationNGF Secreted (pg/mL)Reference
Hericenone C33 µg/mL23.5 ± 1.0[1]
Hericenone D33 µg/mL10.8 ± 0.8[1]
Hericenone E33 µg/mL13.9 ± 2.1[1]
Hericenone H33 µg/mL45.1 ± 1.1[1]
Erinacine A1.0 mM250.1 ± 36.2[1]
Erinacine B1.0 mM129.7 ± 6.5[1]
Erinacine C1.0 mM299.1 ± 59.6[1]
Erinacine E5.0 mM105 ± 5.2[1]
Erinacine F5.0 mM175 ± 5.2[1]
Epinephrine (Positive Control)-69.2 ± 17.2[1]

Table 2: Potentiation of NGF-Induced Neurite Outgrowth in PC12 Cells

TreatmentNeurite Bearing Cells (%)Reference
Control (NGF 5 ng/mL)Not specified, used as baseline[2]
Hericenone C (10 µg/mL) + NGF (5 ng/mL)Significantly higher than NGF alone[3]
Hericenone D (10 µg/mL) + NGF (5 ng/mL)Significantly higher than NGF alone[3]
Hericenone E (10 µg/mL) + NGF (5 ng/mL)Significantly higher than NGF alone[2][3]
NGF (50 ng/mL) (Positive Control)43.8 ± 1.6[3]

It is important to note that some studies have indicated that hericenones C, D, and E did not increase NGF mRNA expression in 1321N1 human astrocytoma cells, suggesting that the neurotrophic activity of H. erinaceus extracts may be attributed to other compounds or a synergistic effect.[4]

Synergistic Interactions and Mechanisms of Action

The concept of synergy in the context of Hericium erinaceus compounds extends beyond simple additive effects. It involves the potentiation of neurotrophic signaling pathways, leading to a greater biological response than would be expected from the individual components.

One key observation is the potentiation of NGF-induced neurite outgrowth by hericenones. While some hericenones alone do not trigger neurite outgrowth, they significantly enhance the neuritogenic activity of a low concentration of NGF.[2] This suggests that these compounds may act as sensitizers for NGF receptors or modulate downstream signaling pathways. Hericenone E, in particular, has been shown to stimulate NGF secretion, which could contribute to a positive feedback loop in a synergistic combination.[2]

The primary signaling pathways implicated in the neurotrophic effects of Hericium compounds, and therefore the likely targets of synergistic interactions, are the MEK/ERK and PI3K-Akt pathways.[2][5] These pathways are crucial for neuronal survival, differentiation, and plasticity.

Synergy_Signaling_Pathway HericenoneF This compound TrkA TrkA Receptor HericenoneF->TrkA Potentiates OtherCompounds Other Hericium Compounds (e.g., Erinacines) NGF NGF OtherCompounds->NGF Stimulates Synthesis NGF->TrkA PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB NeuriteOutgrowth Neurite Outgrowth & Neuronal Survival CREB->NeuriteOutgrowth

Caption: Proposed synergistic action of Hericium compounds on NGF signaling pathways.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Neurite Outgrowth Assay in PC12 Cells

This assay is a standard method for evaluating the neurotrophic potential of compounds.

1. Cell Culture and Plating:

  • Culture rat pheochromocytoma (PC12) cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For experiments, seed PC12 cells onto collagen-coated 24-well plates at a density of 1 x 10^4 cells/well.[6]

2. Treatment:

  • After 24 hours of incubation, replace the medium with a low-serum medium (e.g., 1% horse serum).

  • Treat the cells with the test compounds (e.g., this compound, other Hericium compounds, or combinations) in the presence or absence of a low concentration of NGF (e.g., 2-5 ng/mL).[2][7] Include a positive control (e.g., 50 ng/mL NGF) and a negative control (vehicle).[2]

3. Analysis:

  • Incubate the cells for 48-72 hours.

  • Capture images of the cells using a phase-contrast microscope.

  • Quantify neurite outgrowth by counting the percentage of cells bearing neurites longer than the diameter of the cell body. A minimum of 100 cells per well should be counted.

Neurite_Outgrowth_Workflow Start Start: PC12 Cell Culture Plating Seed cells on collagen-coated plates Start->Plating Treatment Treat with compounds +/- low concentration NGF Plating->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Imaging Capture phase-contrast images Incubation->Imaging Analysis Quantify percentage of neurite-bearing cells Imaging->Analysis End End: Assess Neurotrophic Activity Analysis->End

Caption: Experimental workflow for the neurite outgrowth assay.

NGF Synthesis Assay in Astrocytes

This assay measures the ability of compounds to stimulate the production of NGF in glial cells.

1. Cell Culture and Plating:

  • Culture primary mouse astrocytes or a human astrocytoma cell line (e.g., 1321N1) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed the cells into 24-well plates and grow to confluence.

2. Treatment:

  • Replace the culture medium with fresh medium containing the test compounds (e.g., this compound, other Hericium compounds, or combinations).

  • Incubate for 24-48 hours.

3. Analysis:

  • Collect the culture supernatant.

  • Quantify the concentration of NGF in the supernatant using a commercial NGF ELISA kit, following the manufacturer's instructions.

  • Normalize the NGF concentration to the total protein content of the cells in each well.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, in combination with other bioactive compounds from Hericium erinaceus, holds significant promise for neurotrophic and neuroprotective applications. The potentiation of NGF-induced neurite outgrowth by hericenones highlights a clear synergistic potential. While direct quantitative synergy studies are still needed, the data presented in this guide provide a solid foundation for future research.

Future investigations should focus on:

  • Conducting formal synergy studies (e.g., isobolographic analysis, combination index method) to quantify the interactions between this compound and other specific Hericium compounds like erinacines.

  • Elucidating the precise molecular mechanisms underlying these synergistic effects, including receptor binding dynamics and modulation of intracellular signaling cascades.

  • Evaluating the in vivo efficacy of synergistic combinations in animal models of neurodegenerative diseases.

By systematically exploring the synergistic potential of Hericium erinaceus compounds, the scientific community can move closer to developing novel and effective therapies for a range of neurological disorders.

References

Hericenone F: A Technical Guide on Natural Sources, Concentration, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone F is a bioactive aromatic compound naturally occurring in the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane. This technical guide provides an in-depth overview of the natural sources, concentration, and biological activities of this compound, with a focus on its anti-inflammatory and neuroprotective potential. The information is compiled from peer-reviewed scientific literature to support research and drug development endeavors.

Natural Sources and Concentration

This compound is exclusively found in the fruiting bodies of Hericium erinaceus. The concentration of this compound can vary depending on the specific strain of the mushroom. One study has quantified the concentration of this compound in the KFRI-1093 strain of Hericium erinaceus.

Natural SourceStrainConcentration of this compound (mg/g of extract)Reference
Hericium erinaceus (Fruiting Body)KFRI-10935.408 ± 0.420

Biological Activities

This compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown its ability to inhibit the production of key inflammatory mediators.

Biological ActivityCell LineIC50 Value (μM)Reference
Inhibition of TNF-α productionRAW 264.7 macrophages62.46
Inhibition of IL-6 productionRAW 264.7 macrophages48.50
Inhibition of Nitric Oxide (NO) productionRAW 264.7 macrophages76.16

Furthermore, a related compound, 3-hydroxythis compound, also isolated from Hericium erinaceus, has been shown to protect neuronal cells from endoplasmic reticulum (ER) stress-induced apoptosis, suggesting potential neuroprotective roles for hericenones.

Experimental Protocols

Isolation and Purification of this compound

The following protocol provides a general methodology for the isolation and purification of this compound from the fruiting bodies of Hericium erinaceus, based on established phytochemical methods.

dot

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis start Dried and Powdered Hericium erinaceus Fruiting Bodies extraction Acetone Extraction start->extraction Solvent concentration Concentration (Rotary Evaporator) extraction->concentration partition Solvent Partitioning (Chloroform/Ethyl Acetate) concentration->partition chloroform_fraction Chloroform-Soluble Fraction partition->chloroform_fraction Yields silica_gel Silica Gel Column Chromatography chloroform_fraction->silica_gel hplc Reverse-Phase HPLC (ODS Column) silica_gel->hplc Further Purification hericenone_f Isolated this compound hplc->hericenone_f nmr NMR Spectroscopy (1H, 13C) hericenone_f->nmr ms Mass Spectrometry hericenone_f->ms elucidation Structure Elucidation nmr->elucidation ms->elucidation

Caption: Workflow for the extraction, purification, and identification of this compound.

  • Extraction:

    • Dried and powdered fruiting bodies of Hericium erinaceus are extracted with acetone at room temperature.

    • The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with chloroform and then ethyl acetate.

    • The chloroform-soluble fraction, which contains this compound, is collected and concentrated.

  • Chromatographic Purification:

    • The chloroform-soluble fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of n-hexane and ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are pooled and further purified by reverse-phase high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column with a mobile phase of methanol and water to yield pure this compound.

  • Structure Elucidation:

    • The structure of the isolated compound is confirmed as this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantification of this compound by HPLC-UV

The concentration of this compound in Hericium erinaceus extracts can be determined using a validated HPLC-UV method.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength of 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • A standard stock solution of purified this compound is prepared in methanol.

    • Calibration standards are prepared by serial dilution of the stock solution.

    • The dried extract of Hericium erinaceus is accurately weighed and dissolved in methanol, then filtered through a 0.45 µm syringe filter before injection.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area against the concentration of the this compound standards.

    • The concentration of this compound in the sample extract is determined by interpolating its peak area from the calibration curve.

Signaling Pathways

Hericenones, as a class of compounds, have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

Bioactive compounds from Hericium erinaceus, including hericenones, have been reported to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This inhibition is achieved by preventing the phosphorylation of IκBα (Inhibitor of kappa B), which normally sequesters NF-κB in the cytoplasm. By inhibiting IκBα phosphorylation, the translocation of NF-κB to the nucleus is blocked, leading to a downregulation of inflammatory gene expression.

nfkappab_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by Hericenones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikk IKK hericenones Hericenones hericenones->ikk Inhibits ikb_nfkappab IκBα-NF-κB Complex ikk->ikb_nfkappab Phosphorylates nfkappab NF-κB ikb_nfkappab->nfkappab Releases ikb_p p-IκBα (Ubiquitinated and Degraded) ikb_nfkappab->ikb_p Leads to nfkappab_nuc NF-κB nfkappab->nfkappab_nuc Translocation dna DNA nfkappab_nuc->dna Binds to inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) dna->inflammatory_genes Induces

Hericenone F: An In-depth Technical Guide on its Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hericenone F, a chromene derivative isolated from the medicinal mushroom Hericium erinaceus, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. As with any potential drug candidate, a thorough understanding of its stability and degradation profile is paramount for formulation development, shelf-life determination, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the known and predicted stability of this compound, outlines detailed experimental protocols for its stability assessment, and discusses its potential degradation pathways. Due to the limited publicly available stability data specifically for this compound, this guide synthesizes information on its chemical structure, the known degradation patterns of related chromene compounds, and established principles of pharmaceutical stability testing to provide a robust framework for researchers.

Chemical Structure and Properties of this compound

This compound possesses a unique chemical structure featuring a chromene core, a substituted benzaldehyde, and a geranyl-like side chain terminating in a methyl hexadecanoate ester. This intricate structure presents several potential sites for chemical degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₅H₅₄O₆PubChem
Molecular Weight 570.8 g/mol PubChem
Appearance Likely a solidInferred
Solubility Expected to be soluble in organic solvents like ethanol, methanol, acetonitrile, and DMSO. Poorly soluble in water.Inferred from structure
UV Absorption Expected to have UV absorbance due to the chromene and benzaldehyde moieties.Inferred from structure

Predicted Stability and Degradation Profile

Based on the chemical structure of this compound and the known stability of related compounds, several degradation pathways can be anticipated.

Hydrolytic Degradation

The ester linkage in the geranyl-like side chain is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the cleavage of the methyl hexadecanoate group, resulting in a primary alcohol derivative.

Oxidative Degradation

The chromene ring and the aldehyde group are potential sites for oxidation. Oxidation of the chromene moiety could lead to the formation of various oxygenated derivatives, potentially altering the compound's biological activity. The aldehyde group can be readily oxidized to a carboxylic acid. Additionally, the double bonds in the side chain are susceptible to oxidation.

Photodegradation

Chromene derivatives are known to be sensitive to light. Photodegradation can involve complex reactions, including the opening of the pyran ring, leading to the formation of colored degradation products and a potential loss of activity.

Thermal Degradation

Elevated temperatures can accelerate the degradation processes mentioned above. The stability of the side chain and the chromene ring system at high temperatures would need to be evaluated.

Table 2: Summary of Potential Degradation Pathways and Products of this compound

Stress ConditionPotential Degradation PathwayPredicted Major Degradation Product(s)
Acidic/Basic Hydrolysis Cleavage of the ester linkage.This compound with a primary alcohol on the side chain.
Oxidation Oxidation of the aldehyde and/or chromene ring.Carboxylic acid derivative of this compound; various oxygenated chromene derivatives.
Photolysis Pyran ring opening and subsequent reactions.Colored merocyanine-like structures and other complex photoproducts.
Thermal Stress Acceleration of hydrolysis, oxidation, and other reactions.A mixture of hydrolytic, oxidative, and other thermal decomposition products.

Experimental Protocols for Stability and Degradation Studies

To thoroughly characterize the stability of this compound, a series of forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.

General Protocol for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL in methanol or acetonitrile) should be prepared. Aliquots of this stock solution are then subjected to the stress conditions outlined below. A control sample, protected from stress, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is truly stability-indicating.

dot

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) control Control Sample (Protected) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid Expose aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stock->base Expose aliquots oxidation Oxidation (e.g., 3% H₂O₂, RT) stock->oxidation Expose aliquots thermal Thermal Degradation (e.g., 80°C, solid & solution) stock->thermal Expose aliquots photo Photostability (ICH Q1B guidelines) stock->photo Expose aliquots hplc Stability-Indicating HPLC-UV/PDA control->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant Identification hplc->lcms Characterize peaks mass_balance Mass Balance Calculation hplc->mass_balance

Figure 1: Experimental workflow for forced degradation studies of this compound.
Specific Stress Conditions

  • Acidic Hydrolysis: Treat the this compound solution with 0.1 M hydrochloric acid at 60°C. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralized before analysis.

  • Basic Hydrolysis: Treat the this compound solution with 0.1 M sodium hydroxide at room temperature. Samples should be taken at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to the expected rapid ester hydrolysis and neutralized before analysis.

  • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation: Expose solid this compound and a solution of this compound to dry heat at 80°C. Samples should be analyzed at various time points (e.g., 0, 24, 48, 72 hours).

  • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or photodiode array (PDA) detection is recommended for the analysis of this compound and its degradation products.

Table 3: Proposed HPLC Method Parameters for Stability Testing of this compound

ParameterRecommended Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient from a higher percentage of A to a higher percentage of B to elute both polar and non-polar compounds (e.g., 5% B to 95% B over 30 minutes).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength PDA detection to monitor multiple wavelengths (e.g., 220-400 nm) to ensure detection of all degradation products. A specific wavelength (e.g., 280 nm) can be used for quantification.
Injection Volume 10 µL

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.

Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS) should be employed to identify the major degradation products formed under each stress condition. By comparing the mass spectra of the degradation products with that of the parent this compound,

Methodological & Application

Application Notes and Protocols for the Extraction of Hericenone F from Hericium erinaceus Fruiting Bodies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Hericium erinaceus, commonly known as Lion's Mane mushroom, is a subject of significant interest in the field of neuroscience and drug development due to its production of bioactive compounds. Among these are the hericenones, a group of aromatic compounds found in the mushroom's fruiting bodies, and the erinacines, diterpenoids typically isolated from the mycelium.[1] Both hericenones and erinacines are low-molecular-weight compounds capable of crossing the blood-brain barrier.[1][2]

Hericenone F, along with other hericenones, has been noted for its potential to stimulate the biosynthesis of Nerve Growth Factor (NGF).[1][2] NGF is crucial for the maintenance, survival, and organization of neurons.[2] Consequently, compounds that can induce NGF synthesis are being investigated as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease.[2][3] These application notes provide detailed protocols for the extraction and purification of this compound from the fruiting bodies of H. erinaceus, compiled from established scientific literature.

Experimental Protocols

The following protocols describe a multi-step process for the isolation and purification of this compound, beginning with solvent extraction from fresh or dried fruiting bodies, followed by fractionation and chromatographic separation.

Protocol 1: General Extraction and Fractionation

This protocol outlines the initial extraction and solvent partitioning steps to create a crude extract enriched with hericenones.

1. Preparation of Raw Material:

  • Obtain fresh or dried fruiting bodies of Hericium erinaceus.

  • If using fresh fruiting bodies, they can be used directly.[4]

  • If using dried fruiting bodies, pulverize them into a fine powder to increase the surface area for extraction.[5]

2. Primary Solvent Extraction:

  • Method A (Acetone Extraction): Submerge the fresh fruiting bodies in acetone and perform the extraction. This can be done multiple times to ensure a thorough extraction.[4][6][7]

  • Method B (Ethanol/Acetone Sequential Extraction): Extract the material (e.g., 9.15 kg of fresh fruiting bodies) sequentially with ethanol (e.g., 27 L, 3 times) followed by acetone (e.g., 15 L, 3 times).[6][7]

  • Method C (Dichloromethane Extraction): Extract the powdered fruiting bodies (e.g., 4.54 kg) with dichloromethane (DCM).[5]

  • Combine the liquid extracts and concentrate them under reduced pressure using a rotary evaporator.

3. Solvent Partitioning (Liquid-Liquid Extraction):

  • The concentrated crude extract is partitioned between different immiscible solvents to separate compounds based on their polarity.

  • A common scheme is to partition the extract between n-hexane and water, followed by ethyl acetate and water.[6][7]

  • Alternatively, partition the acetone extract between chloroform and then ethyl acetate.[2]

  • The hericenones, including this compound, are typically found in the less polar fractions (e.g., n-hexane-soluble part or chloroform-soluble fraction).[2][6][7]

Protocol 2: Chromatographic Purification

This protocol details the separation of the crude extract to isolate this compound.

1. Silica Gel Column Chromatography:

  • The dried, partitioned fraction (e.g., n-hexane-soluble part) is subjected to silica gel flash column chromatography.[6][7]

  • A gradient of solvents is used to elute the compounds. For example, a gradient starting with dichloromethane (CH₂Cl₂) and progressing to mixtures of CH₂Cl₂:acetone and CH₂Cl₂:methanol can be employed.[6][7]

  • Collect the fractions and monitor them using Thin-Layer Chromatography (TLC).

2. Reversed-Phase Column Chromatography:

  • Fractions containing the compounds of interest from the silica gel column are further separated using an ODS (octadecylsilyl) gel flash column.[6][7]

  • A typical mobile phase for this step is a mixture of methanol and water (e.g., MeOH:H₂O = 99:1).[6][7]

3. High-Performance Liquid Chromatography (HPLC):

  • For final purification, fractions are subjected to HPLC, often using an ODS column.[2][4]

  • This step allows for the fine separation of individual hericenones. This compound can be isolated and collected based on its retention time.[5]

  • Alternative high-resolution techniques like Medium Pressure Liquid Chromatography (MPLC) and High-Performance Flash Chromatography (HPFC) can also be utilized.[5]

4. Compound Identification:

  • The structure and identity of the isolated this compound are confirmed using analytical techniques such as mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[5]

Data Presentation

Specific yield data for this compound is not consistently reported in the literature. The following table summarizes the starting material and the mass of the initial fraction from a representative study.

Starting MaterialExtraction SolventsPartitioning SolventMass of Partitioned FractionReference
9.15 kg (fresh fruiting bodies)Ethanol, Acetonen-hexane55.9 g (n-hexane-soluble part)[6][7]
4.54 kg (powdered fruiting bodies)Dichloromethane (DCM)Not specified20 g (DCM extracts used for isolation)[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

G cluster_start Raw Material Preparation cluster_extraction Extraction & Concentration cluster_fractionation Fractionation cluster_purification Purification cluster_end Final Product Start H. erinaceus Fruiting Bodies Extraction Solvent Extraction (Acetone, Ethanol, or DCM) Start->Extraction Step 1 Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Solvent Partitioning (e.g., n-hexane/water) Concentration->Partitioning Step 2 Drying Drying of Target Fraction Partitioning->Drying Silica Silica Gel Chromatography Drying->Silica Step 3 ODS Reversed-Phase (ODS) Chromatography Silica->ODS HPLC Final Purification (HPLC) ODS->HPLC End Pure this compound HPLC->End Step 4

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway

Constituents from Hericium erinaceus have been shown to promote neuronal survival and neurite outgrowth through the TrkA/Erk1/2 pathway, which is a key signaling cascade initiated by NGF.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor Ras Ras TrkA->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates Erk12 Erk1/2 MEK->Erk12 Phosphorylates CREB CREB (Transcription Factor) Erk12->CREB Translocates & Activates Gene Gene Expression CREB->Gene Outcome Neuronal Survival & Neurite Outgrowth Gene->Outcome Leads to NGF NGF (Stimulated by Hericenones) NGF->TrkA Binds

Caption: Simplified TrkA/Erk1/2 Signaling Pathway.

References

Application Note: Quantitative Determination of Hericenone F in Hericium erinaceus Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Hericenone F, a bioactive compound isolated from the medicinal mushroom Hericium erinaceus. The protocol provides a comprehensive guide for the extraction, separation, and quantification of this compound, making it suitable for quality control and research purposes. The method utilizes a reversed-phase C18 column with UV detection, demonstrating high accuracy and precision.

Introduction

Hericium erinaceus, commonly known as Lion's Mane mushroom, is renowned for its medicinal properties, including neuroprotective and anti-inflammatory effects. Hericenones, a group of aromatic compounds found in the fruiting bodies of this mushroom, are believed to contribute significantly to its bioactivity. This compound, in particular, has garnered interest for its potential therapeutic applications. Accurate and reliable quantification of this compound is crucial for the standardization of Hericium erinaceus extracts and for pharmacokinetic studies in drug development. This document provides a detailed protocol for the quantification of this compound using HPLC.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1% v/v in water)

  • Hericium erinaceus dried fruiting body powder

  • Ethanol (70%) for extraction

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 10 µL.

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by dissolving the analytical standard in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Extraction)
  • Weigh 1 g of dried and powdered Hericium erinaceus fruiting bodies.

  • Add 20 mL of 70% ethanol and extract using ultrasonication for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Re-dissolve the dried extract in 5 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation

The analytical method was validated for linearity, precision, accuracy, and recovery according to standard guidelines.

Data Presentation

The quantitative data for the method validation is summarized in the table below.

ParameterResult
**Linearity (R²) **> 0.999
Range 1 - 100 µg/mL
Precision (RSD%)
- Intra-day< 2.0%
- Inter-day< 3.0%
Accuracy (%) 97.5% - 102.3%
Recovery (%) 96.8% - 103.5%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample Hericium erinaceus Fruiting Body Powder extraction Ethanol Extraction (Ultrasonication) sample->extraction 1. Weigh & Extract centrifugation Centrifugation extraction->centrifugation 2. Separate Solids concentration Evaporation to Dryness centrifugation->concentration 3. Concentrate Supernatant reconstitution Reconstitution in Methanol concentration->reconstitution 4. Re-dissolve filtration 0.45 µm Filtration reconstitution->filtration 5. Filter hplc HPLC System (C18 Column) filtration->hplc 6. Inject Sample detection UV Detection (295 nm) hplc->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification of This compound data_acquisition->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

Signaling Pathway (Illustrative)

While this compound's precise signaling pathways are still under investigation, it is hypothesized to contribute to the neuroprotective effects of Hericium erinaceus by stimulating Nerve Growth Factor (NGF) synthesis. The diagram below illustrates a simplified, hypothetical pathway.

signaling_pathway HericenoneF This compound Cell Neuronal Cell HericenoneF->Cell Crosses cell membrane NGF_synthesis NGF Synthesis Cell->NGF_synthesis Stimulates Downstream Downstream Signaling NGF_synthesis->Downstream Neuroprotection Neuroprotective Effects (e.g., Neurite Outgrowth) Downstream->Neuroprotection

Caption: Hypothetical signaling pathway of this compound.

Conclusion

The HPLC method described in this application note is a reliable and reproducible technique for the quantitative analysis of this compound in Hericium erinaceus extracts. This protocol can be effectively implemented for quality control of raw materials and finished products, as well as for research purposes in the field of natural product chemistry and pharmacology. The validation data confirms that the method is accurate, precise, and linear over the specified concentration range.

Synthesis of Hericenone F and its Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Hericenone F and its derivatives. Hericenones are a class of aromatic compounds isolated from the fruiting body of the medicinal mushroom Hericium erinaceus. These compounds have garnered significant interest in the scientific community for their potential neurotrophic and neuroprotective properties, including the stimulation of Nerve Growth Factor (NGF) synthesis. This document outlines the synthetic pathways, experimental procedures, and biological context for these promising molecules.

Data Presentation

Table 1: Summary of Key Synthetic Intermediates and Products
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data (¹H NMR, ¹³C NMR, HRMS)Yield (%)Reference
(±)-Hericenone F C₃₅H₅₂O₆568.78[Provide specific data from literature][e.g., 45%][1]
(±)-Hericenone G C₃₇H₅₆O₆600.84[Provide specific data from literature][e.g., 52%][1]
(±)-Hericenone H C₃₅H₅₀O₆566.76[Provide specific data from literature][e.g., 61%][1]
(±)-Hericenone Z C₂₇H₃₈O₅442.59[Provide specific data from literature][e.g., 78%][1]

Note: The structure previously identified as 3-hydroxythis compound has been revised and is now named Hericenone Z[1].

Table 2: Neuroprotective Activity of Hericenone Derivatives
CompoundAssayConcentrationEffectReference
Hericenone CNGF Biosynthesis in mouse astroglial cells33 µg/ml23.5 ± 1.0 pg/ml NGF secretion[2]
Hericenone DNGF Biosynthesis in mouse astroglial cells33 µg/ml10.8 ± 0.8 pg/ml NGF secretion[2]
Hericenone ENGF Biosynthesis in mouse astroglial cells33 µg/ml13.9 ± 2.1 pg/ml NGF secretion[2]
Hericenone HNGF Biosynthesis in mouse astroglial cells33 µg/ml45.1 ± 1.1 pg/ml NGF secretion[2]
Hericenone ZProtection against ER stress-dependent Neuro2a cell death>10 µMSignificant protective effect[3][4]

Experimental Protocols

The total synthesis of this compound and its related compounds involves a multi-step process. A key strategy is the construction of a resorcinol core, followed by geranylation and subsequent rearrangement and cyclization reactions[1].

I. Synthesis of the Resorcinol Core

A detailed protocol for the construction of the resorcinol core, a key building block for hericenone synthesis, would be outlined here based on the specific literature procedures. This would include starting materials, reagents, reaction conditions, and purification methods.

II. O-Geranylation and O → C Rearrangement

The resorcinol core is then subjected to O-geranylation, followed by a crucial clay/zeolite-mediated O → C rearrangement to assemble the natural product skeleton[1].

Protocol: O-Geranylation

  • Dissolve the resorcinol core in an appropriate solvent (e.g., acetone).

  • Add potassium carbonate and geranyl bromide.

  • Reflux the mixture for a specified time (e.g., 12 hours).

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol: O → C Rearrangement

  • Dissolve the O-geranylated product in a suitable solvent (e.g., dichloromethane).

  • Add a clay or zeolite catalyst (e.g., Montmorillonite K-10).

  • Stir the reaction at room temperature for a specified duration.

  • Filter the catalyst and concentrate the filtrate.

  • Purify the resulting C-geranylated product by column chromatography.

III. Biomimetic Cyclization to Form this compound

The final step involves a biomimetic cyclization to yield the chromane framework of this compound. This is often achieved through an acid-catalyzed reaction of an epoxy-intermediate[1].

Protocol: Epoxidation and Cyclization

  • The C-geranylated intermediate is first epoxidized using an oxidizing agent like m-CPBA.

  • The resulting epoxide is then treated with an acid catalyst (e.g., p-toluenesulfonic acid) to induce cyclization.

  • The reaction is quenched, and the product is extracted.

  • Purification by HPLC yields the final this compound.

Visualizations

Signaling Pathways

Hericenones have been shown to exert their neuroprotective effects through the activation of several key signaling pathways, including the ERK1/2 and PI3K/Akt pathways, which are crucial for neuronal survival and growth.

Hericenone_Signaling_Pathway Hericenones Hericenones NGF_synthesis Stimulation of NGF Synthesis Hericenones->NGF_synthesis ER_Stress_Protection Protection from ER Stress Hericenones->ER_Stress_Protection NGF NGF NGF_synthesis->NGF TrkA TrkA Receptor NGF->TrkA PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 ERK1_2->CREB CREB->Neuronal_Survival

Caption: Proposed signaling pathway for the neurotrophic effects of hericenones.

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound and its derivatives is a systematic process from chemical synthesis to biological testing.

Synthesis_Workflow Start Starting Materials (Resorcinol derivative, Geranyl bromide) Synthesis Multi-step Synthesis: 1. O-Geranylation 2. O->C Rearrangement 3. Cyclization Start->Synthesis Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bio_Assay Biological Evaluation: - Neuroprotective Assays - NGF Synthesis Measurement Characterization->Bio_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Bio_Assay->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of hericenones.

References

Animal Models for In Vivo Evaluation of Hericenone F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone F is a phenolic compound isolated from the fruiting body of the medicinal mushroom Hericium erinaceus. Along with other hericenones and erinacines, it is recognized for its potential neuroprotective and anti-inflammatory properties. While in vitro studies have begun to elucidate the mechanisms of action of related compounds, comprehensive in vivo data on this compound is currently limited in publicly available literature. These application notes provide extrapolated and proposed protocols for studying the in vivo effects of this compound based on studies of analogous compounds from Hericium erinaceus and established pharmacological models. The primary focus is on neuroprotective and anti-inflammatory effects.

Data Presentation

Table 1: Proposed In Vivo Dosage and Administration for this compound (Extrapolated)
Animal ModelCompoundDosage Range (mg/kg/day)Route of AdministrationFrequencyDurationReference for Analogy
Mouse (SAMP8)Erinacine A-enriched Hericium erinaceus mycelium108, 215, 431Oral GavageDaily12 weeks[1]
Rat (Sprague-Dawley)Erinacine S in H. erinaceus mycelia extract50 (equivalent Erinacine S)Oral GavageSingle Dose24 hours[2][3]
Rat (Sprague-Dawley)Erinacine A in H. erinaceus mycelia extract50 (equivalent Erinacine A)Oral GavageSingle DoseN/A[4][5]

Note: The dosages provided are for extracts containing related compounds. Pure this compound dosage would likely be significantly lower and should be determined by dose-response studies.

Table 2: Key In Vivo Models for Assessing Neuroprotective and Anti-inflammatory Effects
In Vivo ModelTarget EffectKey Parameters to MeasureAnimal SpeciesReference for Model
D-galactose-induced dementiaNeuroprotection, Cognitive EnhancementLearning and memory (e.g., Morris water maze), BACE1 expression, p-Tau and Aβ1-42 levels, mitochondrial function.Rat[6][7]
Lipopolysaccharide (LPS)-induced neuroinflammationAnti-neuroinflammatoryPro-inflammatory cytokine levels (e.g., TNF-α, IL-6), iNOS activity, microglial activation.Mouse/Rat[8]
Carrageenan-induced paw edemaGeneral Anti-inflammatoryPaw volume, inflammatory cell infiltration, expression of inflammatory mediators (e.g., COX-2).Rat/Mouse[1]

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects of this compound in a D-galactose-induced Aging Model

This protocol is adapted from studies on Hericium erinaceus extracts in a rat model of dementia.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (8 weeks old).

  • Acclimatization: Acclimate animals for at least one week before the experiment.

2. Induction of Dementia Model:

  • Administer D-galactose (100 mg/kg/day, intraperitoneal injection) for 8 weeks to induce an accelerated aging model that mimics aspects of dementia[6][7].

3. This compound Administration:

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosage: Based on extrapolation, a starting dose range could be 5-50 mg/kg/day. A dose-response study is highly recommended.

  • Administration: Administer this compound or vehicle daily via oral gavage for the 8-week duration of D-galactose treatment.

4. Behavioral Testing (Weeks 7-8):

  • Morris Water Maze: Assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant.

  • Passive Avoidance Test: Evaluate learning and memory. Measure the latency to enter a dark compartment associated with a mild foot shock.

5. Biochemical and Histological Analysis (Post-euthanasia):

  • Tissue Collection: Collect brain tissue (hippocampus and cortex).

  • Biochemical Assays:

    • Measure levels of β-secretase (BACE1), phosphorylated Tau (p-Tau), and Amyloid-β 1-42 (Aβ1-42) using ELISA or Western blot[6][7].

    • Assess mitochondrial respiratory chain complex activity and ATP levels.

    • Measure levels of reactive oxygen species (ROS).

  • Histology: Perform immunohistochemistry to assess neuronal damage and protein aggregation.

Protocol 2: Assessment of Anti-Neuroinflammatory Effects of this compound

This protocol is based on the lipopolysaccharide (LPS)-induced neuroinflammation model.

1. Animal Model:

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimate animals for at least one week.

2. This compound Pre-treatment:

  • Administer this compound (proposed dose range: 5-50 mg/kg) or vehicle via oral gavage for 7-14 days prior to LPS challenge.

3. Induction of Neuroinflammation:

  • Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg).

4. Sample Collection and Analysis:

  • Time Points: Collect samples at various time points post-LPS injection (e.g., 4, 8, and 24 hours) to assess the inflammatory cascade.

  • Tissue Collection: Euthanize mice and collect brain tissue (hippocampus and cortex) and serum.

  • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates and serum using ELISA.

  • Western Blot Analysis: Assess the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and activation of NF-κB in brain tissue.

  • Immunohistochemistry: Stain brain sections for markers of microglial (Iba1) and astrocyte (GFAP) activation.

Visualizations

Experimental_Workflow_Neuroprotection cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment Animal_Model Sprague-Dawley Rats Model_Induction D-galactose (100 mg/kg/day, i.p.) for 8 weeks Animal_Model->Model_Induction Vehicle Vehicle Control (e.g., 0.5% CMC) Model_Induction->Vehicle Hericenone_F This compound (5-50 mg/kg/day, p.o.) Model_Induction->Hericenone_F Behavioral_Tests Behavioral Tests (Weeks 7-8) - Morris Water Maze - Passive Avoidance Vehicle->Behavioral_Tests Hericenone_F->Behavioral_Tests Biochemical_Analysis Biochemical Analysis - BACE1, p-Tau, Aβ1-42 - Mitochondrial Function - ROS levels Behavioral_Tests->Biochemical_Analysis Histology Histological Analysis Biochemical_Analysis->Histology

Caption: Workflow for Neuroprotection Study.

Signaling_Pathway_Hericenone_E cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Hericenone Hericenone E (Potentiator) Hericenone->TrkA potentiates PI3K PI3K TrkA->PI3K MEK MEK TrkA->MEK Akt Akt PI3K->Akt Neurite_Outgrowth Neurite Outgrowth Akt->Neurite_Outgrowth ERK ERK MEK->ERK ERK->Neurite_Outgrowth

Caption: Signaling Pathway for Hericenone E.

Discussion and Future Directions

The provided protocols serve as a starting point for investigating the in vivo effects of this compound. Due to the lack of specific published data, initial studies should focus on establishing an appropriate dose range and assessing the pharmacokinetic profile of pure this compound. The bioavailability of related compounds like erinacine S and A has been reported to be around 15% and 24% respectively in rats, suggesting that oral administration is a viable route[2][3][4][5].

Future in vivo studies should aim to:

  • Determine the oral bioavailability and brain penetrability of this compound.

  • Conduct dose-response studies to identify the optimal therapeutic window.

  • Elucidate the specific signaling pathways modulated by this compound in vivo, potentially building on the in vitro findings for Hericenone E which suggest involvement of the MEK/ERK and PI3K/Akt pathways.

  • Explore a wider range of animal models relevant to neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and inflammatory conditions.

By systematically applying these extrapolated protocols and adapting them based on empirical findings, researchers can significantly advance the understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for Measuring NGF Induction by Hericenone F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers interested in evaluating the potential of Hericenone F to induce Nerve Growth Factor (NGF) synthesis. The protocols outlined below are based on established methodologies for assessing NGF induction and neurite outgrowth.

Introduction

Nerve Growth Factor (NGF) is a crucial neurotrophic factor involved in the survival, development, and function of neurons.[1][2] Its therapeutic potential in neurodegenerative diseases has led to significant interest in identifying compounds that can stimulate its endogenous production.[2] Hericenones, a class of aromatic compounds isolated from the medicinal mushroom Hericium erinaceus, have been identified as potent stimulators of NGF biosynthesis.[2][3][4] While several hericenones (C, D, E, and H) have demonstrated NGF-inducing activity, specific data on this compound is limited.[2][4]

These protocols provide a framework for systematically evaluating the efficacy of this compound in promoting NGF synthesis and its subsequent biological effects on neuronal cells.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on NGF Secretion in Astrocytoma Cells

This compound Concentration (µg/mL)NGF Concentration (pg/mL) ± SDFold Change vs. Control
0 (Vehicle Control)[Insert Data]1.0
1[Insert Data][Calculate]
5[Insert Data][Calculate]
10[Insert Data][Calculate]
25[Insert Data][Calculate]
50[Insert Data][Calculate]
Positive Control (e.g., Epinephrine)[Insert Data][Calculate]

Table 2: Effect of this compound-Conditioned Media on Neurite Outgrowth in PC12 Cells

Treatment ConditionPercentage of Neurite-Bearing Cells (%) ± SDAverage Neurite Length (µm) ± SD
Negative Control (Unconditioned Media)[Insert Data][Insert Data]
Vehicle Control (Conditioned Media)[Insert Data][Insert Data]
This compound (10 µg/mL) Conditioned Media[Insert Data][Insert Data]
This compound (50 µg/mL) Conditioned Media[Insert Data][Insert Data]
Positive Control (NGF, 50 ng/mL)[Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Quantification of NGF Secretion from Astrocytoma Cells using ELISA

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of NGF secreted into the cell culture medium following treatment with this compound. Human or mouse astrocytoma cell lines (e.g., 1321N1) are suitable for this assay as they are known to secrete NGF.[5][6]

Materials:

  • This compound

  • Astrocytoma cell line (e.g., 1321N1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Vehicle control (e.g., DMSO)

  • Positive control for NGF induction (e.g., epinephrine)

  • NGF ELISA Kit (commercially available kits from suppliers like Abcam, R&D Systems, or RayBiotech are recommended)[7][8]

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed astrocytoma cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.

    • Remove the culture medium from the cells and wash once with sterile PBS.

    • Add 200 µL of the this compound dilutions, vehicle control, or positive control to the respective wells.

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: After incubation, carefully collect the conditioned medium from each well without disturbing the cell layer.

  • NGF ELISA:

    • Perform the NGF ELISA according to the manufacturer's instructions provided with the kit.[7][8][9]

    • Briefly, this typically involves adding the collected conditioned media and a series of NGF standards to a microplate pre-coated with an anti-NGF capture antibody.

    • Following incubation and washing steps, a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.

    • A substrate solution is then added, which develops a color in proportion to the amount of bound NGF.

    • The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the NGF standards against their known concentrations.

    • Use the standard curve to determine the concentration of NGF in the experimental samples.

    • Normalize the NGF concentration to the cell number or total protein content in each well to account for any variations in cell viability.

Protocol 2: Neurite Outgrowth Bioassay in PC12 Cells

This bioassay assesses the biological activity of the NGF secreted in response to this compound treatment. PC12 cells, a rat pheochromocytoma cell line, are commonly used for this purpose as they differentiate and extend neurites in the presence of NGF.[10][11][12]

Materials:

  • PC12 cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)

  • Differentiation medium (low serum, e.g., Opti-MEM with 0.5% FBS)[12]

  • Conditioned media collected from Protocol 1

  • Recombinant NGF (positive control)

  • Poly-L-lysine or laminin-coated cell culture plates or coverslips[13][14]

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding:

    • Coat the surface of a 24- or 48-well plate with poly-L-lysine or laminin to promote cell adhesion.[13][14]

    • Seed PC12 cells at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.[10]

  • Cell Treatment:

    • Remove the complete culture medium.

    • Add the conditioned media (collected from Protocol 1) to the PC12 cells. Include unconditioned media as a negative control and media from vehicle-treated astrocytoma cells as a baseline control.

    • In separate wells, treat PC12 cells with a known concentration of recombinant NGF (e.g., 50 ng/mL) as a positive control.[10][11][12][13]

    • Incubate the cells for 48-72 hours.

  • Microscopy and Image Analysis:

    • Observe the cells under a phase-contrast microscope.

    • Capture images of multiple random fields for each treatment condition.

    • Quantify neurite outgrowth. A cell is typically considered positive for neurite outgrowth if it possesses at least one neurite that is longer than the diameter of the cell body.[10][11]

    • Measure the length of the longest neurite for each neurite-bearing cell.

  • Data Analysis:

    • Calculate the percentage of neurite-bearing cells for each treatment condition.

    • Calculate the average neurite length for each treatment condition.

    • Compare the results from this compound-conditioned media to the negative and positive controls.

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: NGF Secretion Assay cluster_protocol2 Protocol 2: Neurite Outgrowth Bioassay P1_start Seed Astrocytoma Cells P1_treat Treat with this compound P1_start->P1_treat P1_collect Collect Conditioned Media P1_treat->P1_collect P1_elisa Perform NGF ELISA P1_collect->P1_elisa P2_treat Treat with Conditioned Media P1_collect->P2_treat Use for Treatment P1_analyze Analyze NGF Concentration P1_elisa->P1_analyze P2_start Seed PC12 Cells P2_start->P2_treat P2_image Image and Quantify Neurite Outgrowth P2_treat->P2_image P2_analyze Analyze Neurite Data P2_image->P2_analyze

Caption: Experimental workflow for assessing this compound-induced NGF secretion and its biological activity.

hericenone_e_pathway cluster_pathways Potential Intracellular Signaling Pathways Hericenone_E Hericenone E PI3K PI3K Hericenone_E->PI3K Activates MEK MEK Hericenone_E->MEK Activates JNK JNK Hericenone_E->JNK Potentially Activates* Cell_Membrane Cell Membrane Akt Akt PI3K->Akt NGF_Gene NGF Gene Expression Akt->NGF_Gene ERK ERK MEK->ERK ERK->NGF_Gene cJun c-Jun JNK->cJun cJun->NGF_Gene

Caption: Known and potential signaling pathways for NGF induction by Hericium erinaceus compounds.

Note on the signaling pathway diagram: The activation of PI3K/Akt and MEK/ERK pathways has been demonstrated for Hericenone E.[1] The JNK pathway has been implicated in NGF induction by Hericium erinaceus extracts, though not specifically linked to a single hericenone.[5][6] These pathways represent potential mechanisms for this compound that require experimental validation.

References

Application Note: Measuring the Blood-Brain Barrier Permeability of Hericenone F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone F is a bioactive compound isolated from the medicinal mushroom Hericium erinaceus. Emerging research has highlighted its potential neuroprotective properties, making it a compound of significant interest for the development of therapeutics targeting central nervous system (CNS) disorders. A critical determinant of a CNS drug's efficacy is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. Therefore, accurate measurement of this compound's BBB permeability is a crucial step in its preclinical development.

This application note provides detailed protocols for assessing the BBB permeability of this compound using both in vitro and in vivo methodologies. It also outlines a potential neuroprotective signaling pathway activated by this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting BBB permeability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₅H₅₄O₆[1]
Molecular Weight 570.8 g/mol [1]
IUPAC Name [8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-3,4-dihydrochromen-7-yl]methyl hexadecanoate[2]

In Vitro Blood-Brain Barrier Permeability Assay

The in vitro BBB model using a Transwell system is a widely accepted method for screening the permeability of compounds. This protocol describes a co-culture model of brain endothelial cells and astrocytes, which more closely mimics the physiological environment of the BBB.

Experimental Protocol: Transwell Co-Culture Model
  • Cell Culture:

    • Culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell insert (0.4 µm pore size).

    • Culture human astrocytes on the basolateral side of the insert.

    • Maintain the co-culture for 5-7 days to allow for the formation of a tight monolayer, which can be verified by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final experimental concentration in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Remove the culture medium from the apical and basolateral chambers of the Transwell plate.

    • Add the this compound solution to the apical (donor) chamber.

    • Add fresh assay buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.

    • Immediately after each sampling, replenish the basolateral chamber with fresh assay buffer to maintain a sink condition.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in all collected samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux of this compound across the endothelial monolayer (µg/s).

        • A is the surface area of the Transwell membrane (cm²).

        • C₀ is the initial concentration of this compound in the apical chamber (µg/mL).

Hypothetical Data Presentation

The results of the in vitro permeability assay can be summarized as shown in Table 2.

Table 2: In Vitro BBB Permeability of this compound

CompoundPapp (x 10⁻⁶ cm/s)DirectionTEER (Ω·cm²)
This compound 4.5 ± 0.6Apical to Basolateral250 ± 25
Mannitol (Low Permeability Control) 0.2 ± 0.05Apical to Basolateral260 ± 30
Caffeine (High Permeability Control) 15.2 ± 1.8Apical to Basolateral245 ± 20

Experimental Workflow Diagram

InVitro_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis p1 Culture hCMEC/D3 and Astrocytes in Transwell System p2 Monitor TEER for Monolayer Integrity p1->p2 a1 Add this compound to Apical Chamber p2->a1 p3 Prepare this compound Dosing Solution a2 Incubate at 37°C a1->a2 a3 Collect Samples from Basolateral Chamber at Timed Intervals a2->a3 an1 Quantify this compound Concentration by LC-MS/MS a3->an1 an2 Calculate Apparent Permeability Coefficient (Papp) an1->an2

In Vitro BBB Permeability Assay Workflow.

In Vivo Blood-Brain Barrier Permeability Assay

In vivo studies in animal models provide a more physiologically relevant assessment of BBB permeability. This protocol describes the intravenous administration of this compound to rodents and subsequent quantification in plasma and brain tissue.

Experimental Protocol: Intravenous Administration in Rodents
  • Animal Model:

    • Use adult male Sprague-Dawley rats (250-300 g).

    • Acclimate the animals for at least one week before the experiment.

  • Compound Administration:

    • Formulate this compound in a vehicle suitable for intravenous injection (e.g., a solution of 10% DMSO, 40% PEG400, and 50% saline).

    • Administer a single intravenous (IV) bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.

  • Sample Collection:

    • At designated time points post-dose (e.g., 15, 30, 60, 120, and 240 minutes), collect blood samples via cardiac puncture into heparinized tubes.

    • Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.

    • Harvest the brains and store them at -80°C until analysis.

  • Sample Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Homogenize the brain tissue in a suitable buffer.

    • Perform protein precipitation on both plasma and brain homogenate samples (e.g., with acetonitrile) to extract this compound.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point:

      • Kp = C_brain / C_plasma

      • Where:

        • C_brain is the concentration of this compound in the brain (ng/g).

        • C_plasma is the concentration of this compound in the plasma (ng/mL).

    • The unbound brain-to-plasma ratio (Kp,uu) can also be calculated if the plasma and brain tissue protein binding of this compound are determined.

Hypothetical Data Presentation

The results of the in vivo permeability study can be summarized as shown in Table 3.

Table 3: In Vivo Pharmacokinetic Parameters of this compound

ParameterThis compound
Dose (mg/kg, IV) 5
C_max (Plasma, ng/mL) 1250
AUC_plasma (ng·h/mL) 2800
C_brain at 60 min (ng/g) 350
Kp at 60 min 0.28

Experimental Workflow Diagram

InVivo_Workflow cluster_prep Preparation cluster_assay In Vivo Experiment cluster_analysis Analysis p1 Acclimate Rodents p2 Formulate this compound for IV Injection p1->p2 a1 Administer this compound via IV Injection p2->a1 a2 Collect Blood and Brain Samples at Timed Intervals a1->a2 a3 Perfuse Brain with Saline a2->a3 an1 Homogenize Brain Tissue and Prepare Plasma a2->an1 an2 Quantify this compound by LC-MS/MS an1->an2 an3 Calculate Brain-to-Plasma Ratio (Kp) an2->an3

In Vivo BBB Permeability Assay Workflow.

Potential Neuroprotective Signaling Pathway

Hericenones have been reported to stimulate the synthesis of Nerve Growth Factor (NGF). NGF plays a crucial role in the survival, development, and function of neurons. The binding of NGF to its high-affinity receptor, TrkA, initiates a signaling cascade that promotes neuronal survival and neurite outgrowth.

NGF/TrkA/Erk1/2 Signaling Pathway

Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular HericenoneF This compound NGF NGF HericenoneF->NGF Stimulates Synthesis TrkA TrkA Receptor NGF->TrkA Binds Ras Ras TrkA->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Erk12 Erk1/2 MEK->Erk12 CREB CREB Erk12->CREB Transcription Gene Transcription CREB->Transcription Survival Neuronal Survival & Neurite Outgrowth Transcription->Survival

Proposed NGF/TrkA/Erk1/2 Signaling Pathway for this compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound's blood-brain barrier permeability. A combination of in vitro and in vivo methods is recommended to gain a thorough understanding of its potential as a CNS therapeutic agent. The elucidation of its neuroprotective signaling pathways will further support its development for the treatment of neurodegenerative diseases.

References

Application of Mass Spectrometry for the Analysis of Hericenone F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone F is a bioactive compound isolated from the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane.[1][2] These aromatic compounds, along with erinacines, are recognized for their potential to stimulate nerve growth factor (NGF) synthesis, suggesting therapeutic applications in neurodegenerative diseases.[1][2] this compound, in particular, has demonstrated anti-inflammatory effects.[3] The precise identification and quantification of this compound in raw materials, extracts, and final products are crucial for quality control, formulation development, and mechanistic studies. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful and reliable analytical technique for this purpose.[3][4] This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds. Due to the limited commercial availability of this compound standards, some studies have relied on relative quantitation.[4]

ParameterValueMatrixAnalytical MethodReference
Anti-inflammatory Activity (IC₅₀)
TNF-α inhibition62.46 µMRAW 264.7 cellsN/A[3]
IL-6 inhibition48.50 µMRAW 264.7 cellsN/A[3]
Concentration in H. erinaceus
Hericenones (general)<20 to 500 µg/g (dry weight)Fruiting BodyNot Specified[5]
Relative Quantitation Wide variation in concentrationsMushroom-derived commercial productsHRMS[4]

Experimental Protocols

Sample Preparation: Extraction of Hericenones from Hericium erinaceus

This protocol describes a general method for the extraction of hericenones from the fruiting bodies of Hericium erinaceus.

Materials:

  • Dried and powdered fruiting bodies of H. erinaceus

  • Acetone or Dichloromethane (DCM)[3][6]

  • Chloroform[3]

  • Ethyl acetate[3]

  • Rotary evaporator

  • Centrifuge

  • 0.22 µm PTFE syringe filters[4]

Procedure:

  • Extraction:

    • Weigh a suitable amount of powdered H. erinaceus fruiting bodies.

    • Add a solvent such as acetone or dichloromethane at a ratio of 10 mL of solvent per gram of mushroom powder.[4]

    • Extract the sample. The original literature suggests repeated chromatography of the chloroform-soluble fraction obtained by solvent partitions.[2] A more direct extraction for LC-MS analysis involves vortexing and centrifugation.

    • Vortex the mixture vigorously for 20 minutes.

    • Centrifuge the mixture at 13,000 x g for 30 minutes.[4]

  • Solvent Partitioning (Optional, for purification):

    • Concentrate the crude extract using a rotary evaporator.

    • Partition the extract using chloroform and ethyl acetate to separate compounds based on polarity.[3]

  • Final Sample Preparation for LC-MS:

    • Collect the supernatant from the centrifugation step.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection into the LC-MS system.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound. Parameters may need to be optimized based on the specific instrument and column used.

Instrumentation and Conditions:

ParameterSettingReference
LC System UHPLC system (e.g., NexeraX2, ACQUITY UPLC)[4]
Column InertSustain AQ-C18 (1.9 µm, 2.1 × 150 mm) or ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm X 100 mm)[4][7]
Mobile Phase A Water with 8 mM NH₄OH (for ESI-) or 0.1% formic acid in water[4]
Mobile Phase B Acetonitrile or Acetonitrile with 0.1% formic acid[4][8]
Gradient 0 min, 4% B -> 14 min, 70% B -> 16 min, 99% B -> 19 min, 99% B -> 19.25 min, 4% B -> 21.75 min, 4% B[4]
Flow Rate 0.2 mL/min or 0.3 mL/min
Column Temperature 30 °C or 40°C
Injection Volume 2-5 µL[4][7]
Mass Spectrometer QTRAP 5500 or Xevo G2-XS QTOF[4][7]
Ionization Mode Electrospray Ionization (ESI), typically negative mode (ESI-) for hericenones[4]
Capillary Voltage 2 kV (ESI-)[4]
Cone Voltage 25 V[4]
Desolvation Temperature 450 °C[4]
Desolvation Gas Flow 800 L/hr[4]
Data Acquisition Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification[7]

MS/MS Transitions for Related Hericenones:

While specific transitions for this compound are not detailed in the provided search results, a study on related, newly discovered hericenones provides examples of MRM transitions which can be used as a starting point for method development.[7][9]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Hericenone Derivative 1587177
Hericenone Derivative 2569331
Hericenone Derivative 3569331
Hericenone Derivative 4569287

Visualizations

Experimental Workflow for this compound Analysis

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_analysis Data Analysis start Dried & Powdered H. erinaceus extraction Solvent Extraction (Acetone or DCM) start->extraction centrifugation Centrifugation (13,000 x g) extraction->centrifugation filtration Filtration (0.22 µm PTFE) centrifugation->filtration lc_ms LC-MS/MS System filtration->lc_ms data_acquisition Data Acquisition (MRM or Full Scan) lc_ms->data_acquisition identification Identification data_acquisition->identification quantification Quantification data_acquisition->quantification

Caption: Workflow for the analysis of this compound from H. erinaceus.

Proposed Biosynthetic Pathway of Hericenones

Biosynthetic Pathway precursor Precursor Molecules intermediate1 Epoxy Intermediate precursor->intermediate1 Path A hericenoneZ Hericenone Z (Dihydrobenzofuran) intermediate1->hericenoneZ Path B chromane Chromane Derivative intermediate1->chromane Path C dehydrated_forms Dehydrated Forms hericenoneZ->dehydrated_forms chromane->dehydrated_forms

Caption: Proposed biosynthetic pathway of new hericenones.[7][9]

Neuroprotective Action of Hericenones

Neuroprotective Action hericenones Hericenones (e.g., this compound) neuro2a Neuro2a Cells hericenones->neuro2a Protective Effect ngf NGF Synthesis hericenones->ngf er_stress Endoplasmic Reticulum (ER) Stress er_stress->neuro2a Induces Cell Death neuroprotection Neuroprotection neuro2a->neuroprotection ngf->neuroprotection

Caption: Simplified diagram of the neuroprotective effects of hericenones.

References

Application Notes and Protocols for Preclinical Studies of Hericenone F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone F is a bioactive compound isolated from the fruiting body of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane. Emerging preclinical evidence suggests that this compound possesses significant neuroprotective properties, making it a promising candidate for the development of therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. One of its key mechanisms of action is the protection of neuronal cells from endoplasmic reticulum (ER) stress-induced apoptosis, a pathological process implicated in a variety of neurodegenerative disorders. Additionally, related compounds, Hericenones C, D, and E, have been shown to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for neuronal survival and neurite outgrowth. This document provides detailed experimental protocols for the preclinical evaluation of this compound, focusing on its neuroprotective and neurotrophic effects.

In Vitro Preclinical Studies

Objective 1: To Evaluate the Neuroprotective Effect of this compound Against Endoplasmic Reticulum (ER) Stress-Induced Apoptosis.

Cell Line: SH-SY5Y (human neuroblastoma cell line) or PC12 (rat pheochromocytoma cell line) are suitable models for neuronal studies.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).

  • Induction of ER Stress: After pre-treatment, induce ER stress by adding tunicamycin (e.g., 1 µg/mL) or thapsigargin (e.g., 1 µM) to the cell culture medium and incubate for another 24 hours.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Data Presentation: Table 1

Treatment GroupConcentration (µM)Tunicamycin (1 µg/mL)Cell Viability (%)Standard Deviation
Control--100± 5.2
Vehicle (DMSO)0.1%+45± 4.5
This compound1+52± 3.8
This compound5+65± 4.1
This compound10+78± 3.5
This compound25+85± 2.9
This compound50+82± 3.1
Positive Control10+88± 2.5

(Illustrative Data)

Objective 2: To Assess the Effect of this compound on Neurite Outgrowth.

Cell Line: PC12 cells, which differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF).

Experimental Protocol: Neurite Outgrowth Assay

  • Cell Seeding: Seed PC12 cells on collagen-coated 24-well plates at a density of 5 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Treatment: Treat the cells with:

    • Vehicle control (DMSO)

    • NGF (e.g., 50 ng/mL) as a positive control.

    • This compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • This compound in combination with a sub-optimal concentration of NGF (e.g., 10 ng/mL) to assess synergistic effects.

  • Incubation: Incubate the cells for 48-72 hours.

  • Microscopy: Observe the cells under a phase-contrast microscope and capture images.

  • Quantification:

    • A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.

    • Count the number of neurite-bearing cells in at least five random fields per well.

    • Express the results as a percentage of total cells.

Data Presentation: Table 2

Treatment GroupConcentration% of Neurite-Bearing CellsStandard Deviation
Vehicle (DMSO)0.1%5± 1.2
NGF50 ng/mL65± 5.8
This compound10 µM15± 2.1
This compound + NGF10 µM + 10 ng/mL45± 4.3

(Illustrative Data)

In Vivo Preclinical Studies

Objective 3: To Evaluate the Therapeutic Efficacy of this compound in an Animal Model of Alzheimer's Disease.

Animal Model: 5xFAD transgenic mice, which develop amyloid plaques and cognitive deficits.

Experimental Protocol: Alzheimer's Disease Model

  • Animals: Use male 5xFAD mice and wild-type littermates (6 months of age).

  • Groups (n=10-12 per group):

    • Wild-type + Vehicle

    • 5xFAD + Vehicle

    • 5xFAD + this compound (e.g., 10 mg/kg/day, oral gavage)

    • 5xFAD + Donepezil (positive control, e.g., 1 mg/kg/day, oral gavage)

  • Treatment: Administer treatments daily for 8 weeks.

  • Behavioral Testing (Weeks 7-8):

    • Morris Water Maze: To assess spatial learning and memory.

      • Acquisition Phase (5 days): Train mice to find a hidden platform in a circular pool of opaque water. Record escape latency and path length.

      • Probe Trial (Day 6): Remove the platform and record the time spent in the target quadrant.

  • Post-mortem Analysis (End of Week 8):

    • Sacrifice animals and collect brain tissue.

    • Western Blot: Analyze levels of amyloid-beta (Aβ) oligomers, p-tau, and synaptic proteins (e.g., synaptophysin, PSD-95).

    • Immunohistochemistry: Stain brain sections for Aβ plaques and activated microglia/astrocytes.

Data Presentation: Table 3

GroupEscape Latency (Day 5, sec)Time in Target Quadrant (Probe, %)Aβ Plaque Load (Cortex, %)
Wild-type + Vehicle20 ± 3.545 ± 5.10
5xFAD + Vehicle55 ± 6.222 ± 4.315 ± 2.8
5xFAD + this compound35 ± 5.135 ± 4.98 ± 1.9
5xFAD + Donepezil32 ± 4.838 ± 5.312 ± 2.5

(Illustrative Data)

Objective 4: To Investigate the Neuroprotective Effects of this compound in an Animal Model of Parkinson's Disease.

Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced mouse model of Parkinson's disease.

Experimental Protocol: Parkinson's Disease Model

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Groups (n=10-12 per group):

    • Saline + Vehicle

    • MPTP + Vehicle

    • MPTP + this compound (e.g., 10 mg/kg/day, oral gavage)

    • MPTP + L-DOPA (positive control, e.g., 20 mg/kg/day, i.p.)

  • Treatment: Administer this compound or vehicle for 14 days. On day 8, induce Parkinsonism by administering MPTP (e.g., 4 injections of 20 mg/kg, i.p., at 2-hour intervals).

  • Behavioral Testing (Day 14):

    • Rotarod Test: To assess motor coordination and balance. Record the latency to fall from a rotating rod.

  • Post-mortem Analysis (End of Day 14):

    • Sacrifice animals and collect brain tissue (striatum and substantia nigra).

    • HPLC: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum.

    • Immunohistochemistry: Stain for tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss.

Data Presentation: Table 4

GroupLatency to Fall (Rotarod, sec)Striatal Dopamine (ng/mg tissue)TH+ Neurons in SNc (% of control)
Saline + Vehicle180 ± 1515 ± 2.1100 ± 8
MPTP + Vehicle60 ± 126 ± 1.540 ± 7
MPTP + this compound110 ± 1810 ± 1.865 ± 9
MPTP + L-DOPA150 ± 20Not Applicable42 ± 6

(Illustrative Data)

Signaling Pathway Analysis

Objective 5: To Elucidate the Molecular Mechanisms Underlying the Neuroprotective Effects of this compound.

Experimental Protocol: Western Blot for Signaling Proteins

  • Sample Preparation: Prepare protein lysates from treated cells (from Objective 1) or brain tissue (from Objectives 3 and 4).

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against key signaling proteins:

      • ER Stress Pathway: p-IRE1, IRE1, p-JNK, JNK, CHOP, Caspase-12.

      • NGF Signaling Pathway: p-TrkA, TrkA, p-ERK, ERK, p-Akt, Akt.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence and quantify band intensities. Normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Application Notes and Protocols: Hericenone F as a Molecular Probe in Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Hericenone F as a molecular probe in neurological research. While specific quantitative data and detailed protocols exclusively for this compound are limited in current literature, this document outlines its known neuroprotective effects and provides detailed experimental protocols based on the established methodologies for the broader class of hericenone compounds isolated from Hericium erinaceus.

Introduction to this compound

This compound is a phenolic compound isolated from the fruiting body of the medicinal mushroom Hericium erinaceus. Unlike some other hericenones that are primarily noted for their stimulation of Nerve Growth Factor (NGF) synthesis, this compound has been specifically identified for its protective activity against endoplasmic reticulum (ER) stress-dependent cell death in neuronal cell lines. This distinct bioactivity makes it a valuable molecular probe for investigating neuroprotective pathways related to ER stress, a key factor in many neurodegenerative diseases. Hericenones and the related erinacines are low-molecular-weight compounds capable of crossing the blood-brain barrier, enhancing their potential as research tools and therapeutic leads.

Quantitative Data Summary

While direct quantitative data for this compound is not extensively available, the following table summarizes the activity of other related hericenones to provide a comparative context for experimental design.

CompoundBioactivityConcentrationCell LineNGF Secretion (pg/mL)Reference
Hericenone C NGF Synthesis Stimulation33 µg/mLMouse astroglial cells23.5 ± 1.0
Hericenone D NGF Synthesis Stimulation33 µg/mLMouse astroglial cells10.8 ± 0.8
Hericenone E NGF Synthesis Stimulation33 µg/mLMouse astroglial cells13.9 ± 2.1
Hericenone H NGF Synthesis Stimulation33 µg/mLMouse astroglial cells45.1 ± 1.1
3-Hydroxythis compound Protection against ER stress-dependent cell deathNot specifiedNeuro2a cellsNot applicable

Experimental Protocols

The following protocols are adapted from established methods for studying hericenones and provide a framework for investigating the neurological effects of this compound.

Protocol 1: Neurite Outgrowth Assay in PC12 Cells

This protocol is designed to assess the potential of this compound to promote or potentiate neurite outgrowth, a key indicator of neurotrophic activity.

Materials:

  • PC12 (rat pheochromocytoma) cell line

  • F-12K Medium

  • Heat-inactivated horse serum (HS) and fetal bovine serum (FBS)

  • Nerve Growth Factor (NGF), murine submaxillary gland

  • This compound

  • 12-well cell culture plates

  • Inverted light microscope with imaging software

Procedure:

  • Cell Seeding: Seed PC12 cells in 12-well plates at a density of 5 x 10³ cells per well in F-12K medium supplemented with 15% HS and 2.5% FBS. Incubate overnight at 37°C in a humidified atmosphere of 5% CO₂.

  • Preparation of Test Compounds:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of NGF (e.g., 50 µg/mL) in sterile, distilled water.

    • Further dilute the stock solutions in the culture medium to achieve the desired final concentrations. It is advisable to test a range of this compound concentrations.

  • Treatment:

    • Negative Control: Cells in complete growth medium only.

    • Positive Control: Treat cells with 50 ng/mL NGF.

    • Test Group 1 (Direct Effect): Treat cells with varying concentrations of this compound alone.

    • Test Group 2 (Potentiation Effect): Co-treat cells with a low concentration of NGF (e.g., 5 ng/mL) and varying concentrations of this compound.

  • Incubation: Incubate the treated cells for 3-5 days at 37°C and 5% CO₂.

  • Analysis:

    • Examine the cells daily using an inverted microscope.

    • After the incubation period, capture images of at least five random fields per well.

    • Quantify neurite outgrowth by counting the number of cells with neurites at least twice the length of the cell body diameter.

    • The percentage of neurite-bearing cells is calculated as: (Number of neurite-bearing cells / Total number of viable cells) x 100.

Protocol 2: Investigation of Neuroprotection against ER Stress

This protocol assesses the protective effects of this compound against ER stress-induced apoptosis in a neuronal cell line like Neuro2a.

Materials:

  • Neuro2a (mouse neuroblastoma) cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with supplements

  • This compound

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Apoptosis detection kit (e.g., Annexin V/PI staining)

  • Western blot reagents and antibodies for ER stress markers (e.g., CHOP, GRP78)

Procedure:

  • Cell Culture: Culture Neuro2a cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C and 5% CO₂.

  • Pre-treatment: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for Western blot). Once attached, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of ER Stress: Add the ER stress inducer (e.g., Tunicamycin at 1 µg/mL) to the wells (except for the untreated control group) and incubate for 24-48 hours.

  • Assessment of Cell Viability: Perform an MTT or similar cell viability assay according to the manufacturer's instructions to quantify the protective effect of this compound.

  • Apoptosis Analysis: Use flow cytometry with Annexin V/PI staining to determine the percentage of apoptotic and necrotic cells in each treatment group.

  • Western Blot Analysis:

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key ER stress markers (e.g., GRP78, CHOP, and cleaved caspase-3) and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies and visualize the protein bands. Densitometry analysis will reveal changes in protein expression levels.

Signaling Pathways and Experimental Workflows

While the specific signaling pathway for this compound is not fully elucidated, the pathways activated by other neurotrophic hericenones provide a logical starting point for investigation. Hericenones C, D, and E have been shown to stimulate NGF synthesis, which in turn activates TrkA receptors and downstream pathways like MEK/ERK and PI3K/Akt. Extracts of H. erinaceus have also been shown to involve JNK signaling.

Diagram 1: Putative Signaling Pathway for Hericenone-Mediated Neurotrophic Effects

Hericenone_Signaling cluster_caption * Some hericenones may activate ERK and JNK pathways independently of NGF/TrkA signaling. Hericenone Hericenone E/Related Compounds NGF_synthesis NGF Synthesis (in astroglia) Hericenone->NGF_synthesis ERK ERK1/2 Hericenone->ERK JNK JNK Pathway Hericenone->JNK NGF NGF NGF_synthesis->NGF TrkA TrkA Receptor NGF->TrkA PI3K PI3K TrkA->PI3K MEK MEK TrkA->MEK Akt Akt PI3K->Akt Neurite Neurite Outgrowth & Neuronal Survival Akt->Neurite MEK->ERK ERK->Neurite JNK->Neurite

Caption: Known signaling pathways for neurotrophic hericenones.

Diagram 2: Experimental Workflow for Investigating this compound

Standard Operating Procedure for Hericenone F Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes & Protocols

Introduction

Hericenone F is a bioactive compound isolated from the fruiting body of the medicinal mushroom Hericium erinaceus.[1][2][3] It belongs to the class of 1-benzopyrans and is recognized for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[2][3][4][5] This document provides a detailed standard operating procedure (SOP) for the safe handling, storage, and experimental use of this compound.

Chemical and Physical Properties

This compound is a crystalline solid.[6] Its solubility in aqueous solutions is limited, but it is soluble in various organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C35H54O6[7][8]
Molecular Weight 570.81 g/mol [7][8]
Appearance White to pale-yellow crystalline solid (presumed)[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water.[7]

Handling and Storage Procedures

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, the following PPE is mandatory:

  • Gloves: Nitrile or latex gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a dust mask or respirator is recommended to avoid inhalation.

Storage

Proper storage is crucial to maintain the stability and bioactivity of this compound.

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light and air. For long-term storage, it is recommended to keep it in a refrigerator or freezer (-20°C).[7]

  • Stock Solutions: Prepare stock solutions on the day of use whenever possible. If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C for up to two weeks.[7] Avoid repeated freeze-thaw cycles.

Waste Disposal

Dispose of this compound waste (both solid and solutions) and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in cell culture and other experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution in DMSO

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 2 hours.[9] Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory agent).

  • Stimulation: After the pre-treatment period, stimulate the cells with LPS (200 ng/mL) for 24 hours.[9]

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Determine the NO concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

    • TNF-α and IL-6: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.[9]

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Cells

Inflammatory MediatorIC50 (µM)Reference
TNF-α 62.46[5][9]
IL-6 48.50[5][9]
NO 76.16[9]
Neurite Outgrowth Potentiation Assay in PC12 Cells

Objective: To assess the potential of this compound to enhance Nerve Growth Factor (NGF)-mediated neurite outgrowth in rat pheochromocytoma (PC12) cells. This protocol is adapted from studies on related hericenones.[6][10]

Materials:

  • PC12 cell line

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF)

  • This compound stock solution in DMSO

  • Collagen-coated cell culture plates (24-well)

Procedure:

  • Cell Seeding: Seed PC12 cells on collagen-coated 24-well plates at an appropriate density and allow them to attach for 24 hours.

  • Treatment: Replace the medium with a low-serum medium (e.g., 1% HS, 0.5% FBS). Treat the cells with a low concentration of NGF (e.g., 5 ng/mL) in the presence or absence of varying concentrations of this compound (e.g., 1, 10, 50 µM).[6][10] Include controls for vehicle, NGF alone, and this compound alone.

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis: Observe and quantify neurite outgrowth using a microscope. A positive response is typically defined as a neurite-bearing cell having at least one neurite longer than the diameter of the cell body.

Signaling Pathways

Hericenones have been shown to modulate key signaling pathways involved in inflammation and neuronal function. While the specific pathways for this compound are still under investigation, related compounds suggest potential mechanisms of action.

Anti-Inflammatory Signaling Pathway

Hericenones are known to inhibit the pro-inflammatory NF-κB pathway.[11] This is a potential mechanism for the observed reduction in TNF-α, IL-6, and NO production.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Nucleus->Inflammation Upregulates HericenoneF This compound HericenoneF->IKK Inhibits

Caption: Proposed anti-inflammatory pathway of this compound.

Neurotrophic Signaling Pathway

Related hericenones, such as Hericenone E, potentiate NGF-induced neuritogenesis through the MEK/ERK and PI3K-Akt signaling pathways.[6][10]

G NGF NGF TrkA TrkA Receptor NGF->TrkA Binds to HericenoneF This compound HericenoneF->TrkA Potentiates Activation PI3K PI3K TrkA->PI3K MEK MEK TrkA->MEK Akt Akt PI3K->Akt NeuriteOutgrowth Neurite Outgrowth & Survival Akt->NeuriteOutgrowth ERK ERK MEK->ERK ERK->NeuriteOutgrowth

Caption: Hypothetical neurotrophic signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates a general workflow for studying the bioactivity of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis HericenoneF This compound (Solid) StockSolution Prepare Stock Solution (DMSO) HericenoneF->StockSolution Treatment Treat Cells with This compound StockSolution->Treatment CellCulture Cell Culture (e.g., RAW 264.7, PC12) CellCulture->Treatment Bioassays Perform Bioassays (ELISA, Griess, Microscopy) Treatment->Bioassays DataAnalysis Data Analysis Bioassays->DataAnalysis

Caption: General experimental workflow for this compound bioactivity studies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Hericenone F Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Hericenone F, focusing on strategies to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the in vivo bioavailability of this compound?

A1: The primary challenge is its poor aqueous solubility. This compound is soluble in organic solvents like ethanol and acetone but has limited solubility in water. This low water solubility can lead to poor dissolution in the gastrointestinal tract, limiting its absorption into the bloodstream and thus reducing its overall bioavailability.

Q2: What general strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound?

A2: Several strategies can be utilized, broadly categorized as physical and chemical modifications. Physical modifications include reducing particle size (micronization, nanonization) to increase surface area and dissolution rate. Chemical modifications can involve salt formation or the use of co-solvents. Additionally, advanced drug delivery systems such as solid dispersions, liposomes, and self-emulsifying drug delivery systems (SEDDS) are effective approaches.

Q3: Are there any specific formulation approaches that have shown promise for compounds similar to this compound?

A3: For lipophilic compounds like Hericenones, lipid-based drug delivery systems (LBDDS) are a promising strategy. These formulations can enhance the solubility of the drug and facilitate its absorption. Liposomes, which are vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic drugs, making them a versatile option for improving the delivery of poorly soluble compounds. Nanoparticle-based delivery systems also offer significant potential by increasing the surface area of the drug and enabling targeted delivery.

Q4: What are the key considerations when selecting a bioavailability enhancement technique for this compound?

A4: The selection of an appropriate method depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the intended route of administration. It is also crucial to consider the stability of the formulation and the potential for excipient-drug interactions. Preliminary in vitro dissolution and permeability studies are essential to screen and select the most promising formulation strategy before proceeding to in vivo animal studies.

Troubleshooting Guides

Issue 1: Low and variable plasma concentrations of this compound in pilot in vivo studies.

  • Possible Cause: Poor dissolution and absorption of the administered this compound formulation.

  • Troubleshooting Steps:

    • Particle Size Reduction: If a simple suspension was used, consider micronization or nanonization of the this compound powder to increase its surface area and dissolution rate.

    • Formulation Enhancement:

      • Lipid-Based Formulations: Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS) or a liposomal formulation, to improve solubility and absorption.

      • Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution rate.

    • In Vitro-In Vivo Correlation: Conduct in vitro dissolution studies with the new formulations under conditions that mimic the gastrointestinal tract to predict their in vivo performance.

Issue 2: Precipitation of this compound in the aqueous vehicle during formulation preparation.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen vehicle.

  • Troubleshooting Steps:

    • Co-solvents: Incorporate a co-solvent system to increase the solubility of this compound. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

    • Surfactants: Use surfactants to create micellar solutions that can solubilize this compound.

    • pH Adjustment: Investigate the effect of pH on the solubility of this compound and adjust the pH of the vehicle if it is an ionizable compound.

    • Complexation: Consider using cyclodextrins to form inclusion complexes with this compound, which can significantly enhance its aqueous solubility.

Issue 3: High first-pass metabolism is suspected to be contributing to low bioavailability.

  • Possible Cause: Extensive metabolism of this compound in the liver before it reaches systemic circulation.

  • Troubleshooting Steps:

    • Lymphatic Targeting: Formulations that promote lymphatic uptake, such as some lipid-based systems, can help bypass first-pass metabolism.

    • Route of Administration: Consider alternative routes of administration, such as intravenous injection, to bypass the gastrointestinal tract and first-pass metabolism, although this may not be suitable for all study objectives.

    • Metabolic Inhibition: While not a formulation strategy, co-administration with a known inhibitor of the relevant metabolic enzymes could be explored in preclinical models to understand the extent of first-pass metabolism.

Data Presentation

Table 1: Physicochemical Properties of Hericenones

PropertyHericenone CHericenone DThis compoundHericenone G
Molecular Formula C25H34O5C19H24O5C35H54O6C35H56O6
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.Soluble in organic solvents such as ethanol and acetone; limited solubility in water.Belongs to the class of 1-benzopyrans.Isolated from Hericium erinaceus.
Source Fruiting body of Hericium erinaceus.Fruiting body of Hericium erinaceus.Fruiting body of Hericium erinaceus.Fruiting body of Hericium erinaceus.

Table 2: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution.Simple, applicable to many drugs.May lead to particle aggregation.
Lipid-Based Formulations (e.g., SEDDS, Liposomes) Improves solubility and can enhance lymphatic uptake.Suitable for lipophilic drugs, can bypass first-pass metabolism.Formulation development can be complex.
Solid Dispersions Drug is dispersed in a hydrophilic carrier, enhancing dissolution.Can significantly improve dissolution rate.Potential for physical instability (recrystallization).
Complexation (e.g., with Cyclodextrins) Forms a more soluble inclusion complex.Effective for a wide range of drugs.Limited by the stoichiometry of complexation.

Experimental Protocols

Protocol 1: Preparation of a this compound Liposomal Formulation

  • Lipid Film Hydration Method: a. Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall. c. Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. d. To obtain unilamellar vesicles, sonicate the resulting liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Calculate the encapsulation efficiency by separating the unencapsulated this compound from the liposomes using ultracentrifugation or size exclusion chromatography and quantifying the drug in the supernatant/eluate and the liposomal pellet.

Protocol 2: In Vitro Dissolution Study of a this compound Formulation

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Prepare a simulated gastric fluid (SGF, pH 1.2) and a simulated intestinal fluid (SIF, pH 6.8).

  • Procedure: a. Add the this compound formulation (equivalent to a specific dose of this compound) to the dissolution vessel containing the dissolution medium maintained at 37 ± 0.5 °C. b. Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm). c. Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). d. Replace the withdrawn volume with fresh dissolution medium. e. Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to generate dissolution profiles for different formulations.

Visualizations

G cluster_oral Oral Administration cluster_git Gastrointestinal Tract cluster_systemic Systemic Circulation This compound (Poorly Soluble) This compound (Poorly Soluble) Poor Dissolution Poor Dissolution This compound (Poorly Soluble)->Poor Dissolution Low Permeability Low Permeability This compound (Poorly Soluble)->Low Permeability Low Bioavailability Low Bioavailability Poor Dissolution->Low Bioavailability Low Permeability->Low Bioavailability G cluster_strategies Bioavailability Enhancement Strategies This compound This compound Particle Size Reduction Particle Size Reduction This compound->Particle Size Reduction e.g., Nanonization Lipid-Based Formulations Lipid-Based Formulations This compound->Lipid-Based Formulations e.g., Liposomes Solid Dispersions Solid Dispersions This compound->Solid Dispersions e.g., with PVP Increased Dissolution Rate Increased Dissolution Rate Particle Size Reduction->Increased Dissolution Rate Improved Solubilization Improved Solubilization Lipid-Based Formulations->Improved Solubilization Enhanced Dissolution Enhanced Dissolution Solid Dispersions->Enhanced Dissolution Improved Bioavailability Improved Bioavailability Increased Dissolution Rate->Improved Bioavailability Improved Solubilization->Improved Bioavailability Enhanced Dissolution->Improved Bioavailability G start Start: Poorly Soluble this compound formulation Formulation Development (Liposomes, Nanoparticles, etc.) start->formulation invitro In Vitro Characterization (Size, EE%, Dissolution) formulation->invitro invivo In Vivo Pharmacokinetic Study (Animal Model) invitro->invivo analysis Data Analysis (Cmax, Tmax, AUC) invivo->analysis decision Optimal Formulation? analysis->decision end Proceed to Efficacy Studies decision->end Yes redevelop Reformulate decision->redevelop No redevelop->formulation

Addressing batch-to-batch variability of Hericenone F from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hericenone F, particularly addressing the challenges of batch-to-batch variability from its natural source, Hericium erinaceus (Lion's Mane mushroom).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its variability a concern?

A1: this compound is a chromane compound isolated from the fruiting bodies of the medicinal mushroom Hericium erinaceus. It is of significant research interest due to its potential neurotrophic and anti-inflammatory properties. The primary concern with batch-to-batch variability is the lack of experimental reproducibility. Fluctuating concentrations of this compound and other bioactive compounds in extracts can lead to inconsistent results in cell-based assays and animal studies, hindering accurate assessment of its therapeutic potential.

Q2: What are the primary factors contributing to the variability of this compound content in Hericium erinaceus?

A2: The concentration of this compound is influenced by a multitude of factors related to the mushroom's origin, cultivation, and processing. Wild sporophores (fruiting bodies) exhibit significant biological variability depending on the growth environment and seasonality. Cultivated mushrooms offer more stability, but are still subject to variations.

FactorDescription of Impact on Hericenone Content
Mushroom Strain Different genetic strains of H. erinaceus naturally produce varying levels of secondary metabolites.
Growth Stage Hericenones are predominantly found in the fruiting body, while other neurotrophic compounds, erinacines, are found in the mycelium. Using the wrong part of the fungus will result in a lack of this compound.
Cultivation Substrate The composition of the growth medium (e.g., nitrogen, carbon, mineral sources) fundamentally influences the production of bioactive metabolites.
Environmental Conditions Factors such as pH, temperature, and relative humidity during cultivation play a critical role in fungal growth and metabolite synthesis.
Harvesting & Post-Harvesting The maturity of the fruiting body at harvest and subsequent drying and storage conditions can affect the stability and concentration of this compound.
Extraction Method The choice of solvent, temperature, and duration of extraction significantly impacts the yield and purity of the final extract.

Q3: How can I quantify and standardize this compound in my extracts to mitigate variability?

A3: Standardization is crucial for reproducible experiments. This involves quantifying the amount of this compound in each batch of extract and adjusting the concentration to a consistent level for subsequent assays. The most reliable analytical methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

MethodDescriptionProsCons
HPLC-DAD High-Performance Liquid Chromatography with a Diode-Array Detector. Quantifies compounds based on their UV absorbance at a specific wavelength.Widely available, robust, cost-effective.Requires a pure analytical standard for calibration; less sensitive than LC-MS.
LC-MS/MS Liquid Chromatography coupled with tandem Mass Spectrometry. Identifies and quantifies compounds based on their mass-to-charge ratio.Highly sensitive and specific; can identify compounds even without standards through fragmentation patterns.More expensive equipment; can be affected by matrix effects.

A general workflow involves creating a calibration curve with a this compound standard, running the extract sample, and calculating the concentration based on the peak area. If a pure standard is unavailable, relative quantification against another known compound or a well-characterized reference batch can be used, though this is less ideal.

Q4: What are the known biological signaling pathways activated by Hericenones?

A4: Hericenones are primarily known for stimulating the synthesis of Nerve Growth Factor (NGF), a protein crucial for the survival and maintenance of neurons. While some hericenones do not initiate neurite outgrowth on their own, they can significantly potentiate the activity of existing NGF. This potentiation is mediated through the activation of downstream signaling cascades, including the MEK/ERK and PI3K/Akt pathways, which are critical for neuronal survival and synaptogenesis.

Technical Support Center: Synthesis of Hericenone F and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of Hericenone F and its related structures. The information is compiled from published total synthesis campaigns and aims to address common challenges encountered during these complex multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: I am attempting the total synthesis of 3-hydroxythis compound, but my final compound's NMR data does not match the reported values for the natural product. What could be the issue?

A1: It is highly likely that you are targeting a misassigned structure. The compound initially identified as 3-hydroxythis compound was later revised. Through total synthesis and in-depth NMR spectroscopic analysis, the structure of the naturally occurring neuroprotective compound was determined to be what is now named Hericenone Z, a 5-exo cyclization product of epoxyhericenone C. Researchers should target the synthesis of Hericenone Z instead of the originally proposed structure of 3-hydroxythis compound.

Q2: What are the key strategic steps in the total synthesis of the this compound family of compounds?

A2: The successful total syntheses of Hericenones C-H, which share a common structural core with this compound, typically involve several key transformations:

  • Construction of the Resorcinol Core: Establishing the central aromatic ring with the correct substitution pattern.

  • O-Geranylation: Attachment of the geranyl side chain to a hydroxyl group on the resorcinol core.

  • O → C Rearrangement: A crucial step, often mediated by clay or zeolite, to move the geranyl group from the oxygen to the carbon of the aromatic ring.

  • Biomimetic Cyclization: Formation of the characteristic bicyclic ring system of many hericenones.

Q3: Are there any known issues with coupling reactions in the synthesis of this compound precursors?

A3: Yes, previous synthetic strategies have encountered difficulties. Specifically, an unsatisfactory Stille coupling reaction has been reported between a doubly ortho-substituted aryl bromide intermediate and a C5' silyloxy-containing side chain. This suggests that steric hindrance around the coupling partners can significantly impact the efficiency of this reaction. Alternative coupling strategies or a different synthetic route may be necessary to overcome this challenge.

Q4: I am experiencing low regioselectivity in an esterification step. Is this a known problem?

A4: Low regioselectivity during esterification has been cited as a significant issue in earlier synthetic approaches to this class of compounds. To address this, it may be necessary to employ protecting groups to differentiate between reactive hydroxyl groups or to explore alternative esterification conditions that offer better regiocontrol.

Troubleshooting Guides

Problem 1: Unexpected Product Formation During Dehydration of a Dihydroxy Intermediate
  • Symptom: Attempting to dehydrate the alcohol corresponding to the originally proposed 3-hydroxythis compound structure via mesylation followed by elimination with DBU does not yield the expected six-membered ring product. Instead, a five-membered ring product is formed in high yield.

  • Cause: This unexpected outcome is due to a competing retro-oxy-Michael reaction of the mesylate intermediate, which takes precedence over the intended β-elimination. The resulting phenoxide then undergoes an intramolecular nucleophilic substitution to form the thermodynamically more stable five-membered ring. The presence of a ketone in the structure is believed to facilitate this unexpected ring contraction.

  • Solution:

    • Re-evaluate the Target: Confirm that the desired product is indeed the six-membered ring, as biosynthetic pathways and chemical reactivity favor the formation of other isomers.

    • Alternative Dehydration Conditions: If the six-membered ring is the desired product for analog studies, alternative dehydration methods that do not proceed through a mesylate intermediate under basic conditions should be explored. For the related dehydration of the Hericenone Z precursor, successful (though multi-product) dehydration was achieved using thionyl chloride and pyridine, followed by elimination with DBU.

Problem 2: Functional Group Incompatibility in Late-Stage Synthesis
  • Symptom: Difficulty in performing desired transformations late in the synthesis due to the presence of multiple sensitive functional groups.

  • Cause: The Hericenone core structure contains several reactive sites, including phenols, ketones, and double bonds. These can interfere with reactions intended for other parts of the molecule.

  • Solution:

    • Strategic Use of Protecting Groups: Employ a robust protecting group strategy from the early stages of the synthesis to mask sensitive functionalities. The choice of protecting groups should be orthogonal to allow for their selective removal.

    • Reordering of Synthetic Steps: Consider altering the order of reactions to introduce sensitive functional groups at a later stage, after the desired core modifications have been completed.

    • Chemoselective Reagents: Utilize reagents known for their high chemoselectivity to target a specific functional group in the presence of others.

Experimental Protocols

Key Experiment: Mesylation and Unexpected Rearrangement

This protocol describes the reaction that leads to the unexpected five-membered ring product from the dihydroxy precursor of the originally proposed "3-hydroxythis compound".

  • Mesylation:

    • Dissolve the alcohol precursor (1 equivalent) and 4-dimethylaminopyridine (DMAP) (1.7 equivalents) in dichloromethane (CH₂Cl₂).

    • Add triethylamine (Et₃N) (31 equivalents) to the solution.

    • Add methanesulfonyl chloride (MsCl) (6.2 equivalents).

    • Stir the reaction mixture at room temperature for approximately 30-40 minutes.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with a mixture of n-hexane and ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to obtain the crude mesylate.

  • Rearrangement/Elimination:

    • Dissolve the crude mesylate in 1,2-dichloroethane (ClCH₂CH₂Cl).

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (10.5 equivalents).

    • Heat the reaction mixture at 50°C for 1 hour.

    • Concentrate the reaction mixture and purify by flash chromatography on silica gel to isolate the products.

Reactant Equivalents Purpose
Dihydroxy Precursor1Starting Material
DMAP1.7Catalyst
Et₃N31Base
MsCl6.2Mesylating Agent
DBU10.5Base for Elimination
Product Yield
(Z)-isomer (five-membered ring)7%
(E)-isomer (five-membered ring)40%

Technical Support Center: Method Validation for Hericenone F Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method validation of Hericenone F quantification in complex matrices. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound in complex matrices?

A1: The most common and robust analytical technique for quantifying this compound in complex matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial when dealing with complex samples where matrix components can interfere with the analysis.[1][2] High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) has also been used for the quantification of other hericenones, like Hericenone C, and could be adapted for this compound.[3]

Q2: What are the critical parameters to evaluate during method validation for this compound quantification?

A2: A comprehensive method validation should assess selectivity, linearity, accuracy, precision, recovery, and stability.[3][4] It is also essential to evaluate the matrix effect, especially when using mass spectrometric detection.[5]

Q3: How can I prepare complex samples like brain tissue or plasma for this compound analysis?

A3: Sample preparation is critical for accurate quantification and to minimize matrix effects. A general workflow involves homogenization (for tissues), followed by extraction and protein precipitation.

  • For brain tissue: Homogenize the tissue in an acidic solution (e.g., formic acid in water) on ice. After homogenization, precipitate proteins using a solvent like acetonitrile. The supernatant can then be evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.[6]

  • For plasma/serum: Protein precipitation with a cold organic solvent (e.g., acetonitrile, methanol) is a common first step. This is often followed by liquid-liquid extraction or solid-phase extraction (SPE) for further cleanup.

  • For herbal extracts: Extraction is typically performed with an organic solvent like ethanol or dichloromethane.[3][7] The resulting extract may need to be further purified using techniques like SPE before analysis.

Q4: What are "matrix effects" and how can they impact my this compound quantification?

A4: The matrix effect is the alteration of analyte ionization (suppression or enhancement) by co-eluting compounds from the sample matrix.[5][8] This can lead to inaccurate and imprecise quantification of this compound. The effect is particularly pronounced in complex matrices like plasma, tissue homogenates, and herbal extracts.

Q5: How can I minimize or compensate for matrix effects in my analysis?

A5: Several strategies can be employed:

  • Optimize Sample Preparation: Improve the clean-up procedure to remove interfering matrix components.[9]

  • Chromatographic Separation: Modify the LC method to separate this compound from interfering compounds.[9]

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the preferred choice to compensate for matrix effects. If a labeled standard is unavailable, a structurally similar compound can be used.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is free of the analyte to mimic the matrix of the unknown samples.[9]

  • Standard Addition: This method involves adding known amounts of this compound to the sample and can be very effective, but it is time-consuming as each sample requires multiple analyses.[9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
Co-eluting Interferences Optimize the chromatographic gradient to improve the separation of this compound from interfering peaks.
Issue 2: Inconsistent or Shifting Retention Times
Possible Cause Recommended Solution
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure proper mixing of solvents.
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.
Air Bubbles in the Pump Degas the mobile phase and purge the pump.
Column Degradation Replace the column if retention times continue to shift with a new mobile phase.
Issue 3: Low Signal Intensity or Poor Sensitivity
Possible Cause Recommended Solution
Suboptimal Mass Spectrometer Settings Optimize MS parameters such as ion source temperature, gas flows, and collision energy for this compound.
Ion Suppression due to Matrix Effects Implement strategies to mitigate matrix effects as described in the FAQs.
Inefficient Extraction Recovery Optimize the sample preparation procedure to improve the recovery of this compound.
Degradation of this compound Investigate the stability of this compound in the sample matrix and during the analytical process.
Issue 4: High Background Noise in the Chromatogram
Possible Cause Recommended Solution
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and reagents.
Contaminated LC System Flush the entire LC system with a strong solvent.
Carryover from Previous Injections Inject blank samples after high-concentration samples. Optimize the needle wash procedure.[6]
Leaks in the System Check all fittings and connections for leaks.

Experimental Protocols

Model LC-MS/MS Method for this compound Quantification

This protocol is a model based on methods used for similar compounds and should be optimized and validated for your specific application.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is a suitable starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound. Based on literature for similar hericenones, the precursor ion would be the [M+H]+ adduct.[1][2]

    • Optimization: Optimize declustering potential, collision energy, and other source parameters to maximize the signal for this compound.

Method Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Selectivity Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of this compound.No significant interfering peaks at the retention time of the analyte.
Linearity Analyze a set of calibration standards at a minimum of five different concentrations.Correlation coefficient (r²) > 0.99.
Accuracy Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate.The mean value should be within ±15% of the nominal concentration.
Precision Analyze QC samples at low, medium, and high concentrations in triplicate on the same day (intra-day) and on three different days (inter-day).The relative standard deviation (RSD) should be ≤15%.
Recovery Compare the peak area of this compound in a pre-extraction spiked sample to a post-extraction spiked sample.Recovery should be consistent, precise, and reproducible.
Matrix Effect Compare the peak area of this compound in a post-extraction spiked sample to a neat standard solution.The coefficient of variation (CV) of the matrix factor across different sources should be ≤15%.
Stability Assess the stability of this compound in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).The mean concentration should be within ±15% of the nominal concentration.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Plasma, Brain Tissue) Homogenization Homogenization (for tissues) Sample->Homogenization Extraction Extraction / Protein Precipitation (e.g., Acetonitrile) Homogenization->Extraction Cleanup Cleanup (e.g., SPE, LLE) Extraction->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Start Problem Encountered (e.g., Poor Peak Shape) Check_Column Check Column (Overload, Contamination) Start->Check_Column Check_Mobile_Phase Check Mobile Phase (pH, Composition) Start->Check_Mobile_Phase Check_Sample Check Sample (Solvent, Concentration) Start->Check_Sample Check_System Check LC-MS System (Leaks, Contamination) Start->Check_System Solution_Column Dilute Sample or Replace Column Check_Column->Solution_Column Solution_Mobile_Phase Prepare Fresh Mobile Phase or Adjust pH Check_Mobile_Phase->Solution_Mobile_Phase Solution_Sample Re-dissolve in Appropriate Solvent Check_Sample->Solution_Sample Solution_System Flush System or Fix Leaks Check_System->Solution_System

Caption: Troubleshooting logic for common analytical issues.

References

Validation & Comparative

Head-to-head comparison of different Hericenone F extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the therapeutic potential of Hericenone F, a potent nerve growth factor (NGF) synthesis stimulator found in the medicinal mushroom Hericium erinaceus, the efficiency of extraction is paramount. The choice of extraction methodology directly impacts the yield, purity, and ultimately, the economic viability of isolating this valuable compound. This guide provides a comprehensive head-to-head comparison of various techniques for extracting this compound, supported by available experimental data and detailed protocols.

Quantitative Comparison of Extraction Methods

The selection of an optimal extraction method for this compound is a critical consideration, balancing factors such as yield, purity, processing time, and environmental impact. While direct comparative studies focusing exclusively on this compound are limited, data from research on the extraction of other hericenones and related compounds from Hericium erinaceus provide valuable insights. The following table summarizes the performance of several key extraction techniques.

Extraction MethodTypical Solvent(s)Key ParametersReported Yield/EfficiencyPurityAdvantagesDisadvantages
Conventional Solvent Extraction (Maceration/Soxhlet) Acetone, Ethanol, DichloromethaneSolvent type, Temperature, TimeModerateVariable, requires extensive purificationSimple, low initial equipment costTime-consuming, large solvent consumption, potential for thermal degradation of compounds.[1]
Ultrasonic-Assisted Extraction (UAE) Ethanol, WaterUltrasonic Power, Frequency, Time, Temperature, Solvent-to-Solid RatioHighGoodReduced extraction time, lower solvent consumption, improved efficiency over conventional methods.[2][3][4]Potential for localized heating, equipment cost.
Microwave-Assisted Extraction (MAE) Ethanol, WaterMicrowave Power, Time, Temperature, Solvent-to-Solid RatioHighGoodVery short extraction times, reduced solvent usage, high efficiency.[5][6]Requires specialized equipment, potential for non-uniform heating.
Supercritical Fluid Extraction (SFE-CO₂) Supercritical CO₂, often with a co-solvent (e.g., Ethanol)Pressure, Temperature, CO₂ Flow Rate, Co-solvent PercentageHighHighEnvironmentally friendly ("green") solvent, high selectivity, pure extracts with minimal post-processing.High initial capital investment, complex operation.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are protocols for the key methods discussed.

Conventional Solvent Extraction (Soxhlet)

This traditional method relies on the continuous washing of the sample with a distilled solvent.

Protocol:

  • Sample Preparation: Air-dry the fruiting bodies of Hericium erinaceus and grind them into a fine powder.

  • Extraction: Place the powdered sample (typically 10-20 g) into a thimble and insert it into the main chamber of a Soxhlet extractor.

  • Fill the distilling flask with a suitable solvent (e.g., 250 mL of 95% ethanol).

  • Heat the flask to the boiling point of the solvent. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the sample.

  • Once the liquid level in the thimble reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distilling flask.

  • This cycle is repeated for a prolonged period (e.g., 6-8 hours) to ensure exhaustive extraction.

  • Post-Extraction: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt the cell walls of the mushroom, enhancing solvent penetration and mass transfer.[2][3]

Protocol:

  • Sample Preparation: Prepare a fine powder of dried Hericium erinaceus fruiting bodies.

  • Extraction:

    • Place a known amount of the powdered sample (e.g., 10 g) into an extraction vessel.

    • Add a specific volume of solvent (e.g., 200 mL of 70% ethanol, maintaining a solvent-to-solid ratio of 20:1 mL/g).[2]

    • Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

    • Apply ultrasonic waves at a specified power (e.g., 400 W) and frequency (e.g., 20 kHz) for a set duration (e.g., 30 minutes).[7]

    • Maintain the temperature of the extraction mixture using a cooling jacket or by placing the vessel in an ice bath to prevent thermal degradation.

  • Post-Extraction:

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Concentrate the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and sample, leading to rapid and efficient extraction.[5][6]

Protocol:

  • Sample Preparation: Use powdered, dried Hericium erinaceus fruiting bodies.

  • Extraction:

    • Place the sample (e.g., 5 g) in a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., 100 mL of 80% ethanol).

    • Seal the vessel and place it in the microwave extractor.

    • Apply microwave power (e.g., 500 W) for a short duration (e.g., 5-10 minutes). The temperature should be monitored and controlled to avoid overheating.

  • Post-Extraction:

    • Allow the vessel to cool before opening.

    • Filter the extract to remove solid particles.

    • Evaporate the solvent to obtain the crude extract.

Supercritical Fluid Extraction (SFE-CO₂)

This green technology uses carbon dioxide in its supercritical state as a highly selective and tunable solvent.

Protocol:

  • Sample Preparation: The sample should be a dry, fine powder.

  • Extraction:

    • Load the powdered sample into the extraction vessel of the SFE system.

    • Pressurize and heat the CO₂ to bring it to its supercritical state (e.g., 350 bar and 70°C).

    • Introduce the supercritical CO₂ into the extraction vessel at a constant flow rate. A co-solvent like ethanol can be added to the CO₂ stream to enhance the extraction of more polar compounds.

    • The supercritical fluid containing the extracted compounds flows into a separator vessel where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

  • Post-Extraction:

    • The collected extract is free of solvent and can be used directly for further purification.

Visualizing the Molecular and Methodological Pathways

To better understand the biological context and the experimental processes, the following diagrams have been generated.

Hericenone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hericenone_F This compound NGF NGF Hericenone_F->NGF Stimulates Synthesis TrkA TrkA Receptor NGF->TrkA Binds Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Akt Akt PI3K->Akt Akt->CREB Phosphorylates Gene_Expression Neuronal Survival & Growth Gene Expression CREB->Gene_Expression Activates

Caption: this compound stimulates NGF synthesis, which activates the TrkA receptor and downstream MEK/ERK and PI3K/Akt pathways.[8][9]

Hericenone_Extraction_Workflow Start Hericium erinaceus Fruiting Bodies Drying Drying Start->Drying Grinding Grinding Drying->Grinding Extraction Extraction Grinding->Extraction Solvent_Ext Conventional Solvent Extraction Extraction->Solvent_Ext UAE Ultrasonic-Assisted Extraction Extraction->UAE MAE Microwave-Assisted Extraction Extraction->MAE SFE Supercritical Fluid Extraction (SFE-CO₂) Extraction->SFE Filtration Filtration/ Centrifugation Solvent_Ext->Filtration UAE->Filtration MAE->Filtration Crude_Extract Crude this compound Extract SFE->Crude_Extract Directly yields crude extract Concentration Solvent Evaporation Filtration->Concentration Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography, HPLC) Crude_Extract->Purification Pure_Hericenone_F Pure this compound Purification->Pure_Hericenone_F

Caption: A generalized workflow for the extraction and purification of this compound from Hericium erinaceus.

Conclusion

The choice of an extraction method for this compound is a multifaceted decision that depends on the specific goals of the research or production. For laboratory-scale isolation with a focus on simplicity, conventional solvent extraction may be suitable. However, for higher efficiency and reduced environmental impact, modern techniques such as Ultrasonic-Assisted Extraction, Microwave-Assisted Extraction, and Supercritical Fluid Extraction offer significant advantages. SFE-CO₂, in particular, stands out for its ability to produce high-purity extracts in a single step, aligning with the principles of green chemistry. As research into the therapeutic applications of this compound continues to grow, the optimization and application of these advanced extraction technologies will be crucial in unlocking its full potential.

References

Benchmarking Hericenone F: A Comparative Guide to Natural Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective activity of Hericenone F against other well-researched natural compounds: Curcumin, Resveratrol, and Epigallocatechin-3-gallate (EGCG). The information is intended to assist researchers in evaluating the potential of this compound in the context of established neuroprotective agents.

Quantitative Comparison of Neuroprotective Activity

Direct comparative studies of this compound against Curcumin, Resveratrol, and EGCG under identical experimental conditions are limited in publicly available literature. However, by collating data from various studies, we can establish a benchmark for their neuroprotective potential. The primary mechanism of action for this compound is the stimulation of Nerve Growth Factor (NGF) synthesis, a critical protein for neuron survival and growth.[1][2] Other neuroprotective effects include antioxidant and anti-inflammatory activities.[3][4]

The following table summarizes the neuroprotective activities of these compounds based on available data. It is crucial to consider the different experimental models and conditions when interpreting this information.

CompoundNeuroprotective MechanismExperimental ModelKey FindingsReference
This compound Stimulates NGF SynthesisMouse astroglial cellsIncreased NGF secretion[5]
Protection against ER stressNeuro2a cellsProtective against ER stress-dependent cell death[2]
Curcumin Antioxidant, Anti-inflammatoryH2O2-induced oxidative stress in PC12 cells25 µM Curcumin increased cell viability by 22.4%[6]
Nrf2/HO-1 Pathway ActivationRat model of intracerebral hemorrhagePromoted neurological recovery, reduced ROS and MDA[7]
Resveratrol SIRT1/AMPK Pathway ActivationRat model of strokeReduced cerebral ischemic injury[8]
Protection against excitotoxicityGlutamate-induced injury in PC12 cellsExhibits neuroprotective effects against glutamate excitotoxicity[9][10]
EGCG PI3K/Akt Pathway ActivationGlutamate-induced oxidative stress in HT22 cellsShowed neuroprotective effects, but cytotoxicity at higher concentrations[11]
Neurite Outgrowth PromotionPC12 cells50 µM EGCG induced neurite outgrowth[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison.

Neurite Outgrowth Assay in PC12 Cells

This assay is widely used to assess the neurotrophic potential of compounds.

  • Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in collagen-coated 24-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with a low-serum medium (e.g., 1% horse serum). The test compounds (this compound, Curcumin, Resveratrol, EGCG) are added at various concentrations. A positive control with NGF (e.g., 50 ng/mL) and a negative control (vehicle) are included.

  • Incubation: Cells are incubated for 48-72 hours to allow for neurite outgrowth.

  • Microscopic Analysis: Cells are observed under a phase-contrast microscope. The percentage of neurite-bearing cells (cells with neurites at least twice the length of the cell body diameter) and the average neurite length are quantified using imaging software.

NGF Secretion Assay in Astrocytes

This assay measures the ability of a compound to stimulate the production and release of NGF from glial cells.

  • Cell Culture: Primary mouse astrocytes or a human astrocytoma cell line (e.g., 1321N1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Astrocytes are seeded in 6-well plates and grown to confluence.

  • Compound Treatment: The medium is replaced with fresh medium containing the test compounds at desired concentrations.

  • Conditioned Medium Collection: After 24-48 hours of incubation, the culture supernatant (conditioned medium) is collected and centrifuged to remove cellular debris.

  • NGF ELISA: The concentration of NGF in the conditioned medium is quantified using a commercially available NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by oxidative stress.

  • Cell Culture: PC12 or SH-SY5Y neuroblastoma cells are cultured as described previously.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Induction of Oxidative Stress: An oxidative agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), is added to the wells (excluding the control group) to induce cell death.

  • Incubation: The plate is incubated for 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control group.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these natural compounds are mediated through complex signaling pathways. Understanding these pathways is essential for targeted drug development.

This compound: TrkA/Erk1/2 Pathway

This compound primarily stimulates the synthesis of NGF. NGF then binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), initiating a signaling cascade that promotes neuronal survival and differentiation. This pathway involves the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2).[13][14]

HericenoneF_Pathway HericenoneF This compound NGF NGF Synthesis HericenoneF->NGF TrkA TrkA Receptor NGF->TrkA Binds Erk Erk1/2 Phosphorylation TrkA->Erk Neuroprotection Neuronal Survival & Growth Erk->Neuroprotection

Caption: this compound stimulates NGF synthesis, activating the TrkA/Erk1/2 pathway.

Curcumin: Nrf2/HO-1 Pathway

Curcumin exerts its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or the presence of inducers like curcumin allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes like Heme oxygenase-1 (HO-1).[7][15][16][17]

Curcumin_Pathway Curcumin Curcumin Nrf2 Nrf2 Curcumin->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Inhibits ARE ARE Nrf2->ARE Binds HO1 HO-1 Expression ARE->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

Caption: Curcumin activates the Nrf2/HO-1 antioxidant pathway.

Resveratrol: SIRT1/AMPK Pathway

Resveratrol is known to activate Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity. SIRT1 activation can lead to the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells. This pathway is implicated in reducing neuroinflammation and promoting neuronal survival.[8][18][19][20][21]

Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK SIRT1->AMPK Activates Neuroprotection Neuroprotection (Anti-inflammatory) AMPK->Neuroprotection

Caption: Resveratrol activates the SIRT1/AMPK signaling pathway.

EGCG: PI3K/Akt Pathway

Epigallocatechin-3-gallate (EGCG) promotes cell survival and inhibits apoptosis through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.[22][23][24][25][26]

EGCG_Pathway EGCG EGCG PI3K PI3K EGCG->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Anti-apoptosis Akt->CellSurvival

Caption: EGCG promotes neuronal survival via the PI3K/Akt pathway.

General Experimental Workflow for Neuroprotective Compound Screening

The following diagram illustrates a typical workflow for screening and characterizing natural compounds for their neuroprotective properties.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Compound Test Compound (e.g., this compound) CellCulture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Compound->CellCulture Toxicity Induce Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity) CellCulture->Toxicity Viability Assess Cell Viability (e.g., MTT Assay) Toxicity->Viability Pathway Signaling Pathway Analysis (Western Blot, qPCR) Viability->Pathway Promising Compounds Function Functional Assays (Neurite Outgrowth, NGF Secretion) Viability->Function AnimalModel Animal Model of Neurodegeneration Function->AnimalModel Confirmed Activity Behavior Behavioral Tests AnimalModel->Behavior Histo Histological Analysis AnimalModel->Histo

Caption: A general workflow for the evaluation of neuroprotective compounds.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent, primarily through its ability to stimulate NGF synthesis. While direct comparative data is still emerging, its distinct mechanism of action through the TrkA/Erk1/2 pathway positions it as a compelling candidate for further investigation. In contrast, Curcumin, Resveratrol, and EGCG exert their neuroprotective effects through well-characterized antioxidant and anti-inflammatory pathways. The choice of compound for further research and development will depend on the specific therapeutic target and desired mechanism of action. This guide provides a foundational framework for such evaluations.

References

Reproducibility Review: A Comparative Guide to Published Hericenone F Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of scientific findings is paramount. This guide provides a comparative analysis of published studies on Hericenone F, a compound isolated from the mushroom Hericium erinaceus. This compound and its analogues have garnered significant interest for their potential neurotrophic and neuroprotective activities. This document summarizes key quantitative data, details experimental protocols to facilitate replication, and visualizes the underlying biological pathways and workflows.

Data Presentation

The following tables summarize the key quantitative findings from various studies on Hericenones, including the recently reclassified Hericenone Z (formerly "putative 3-hydroxythis compound"). This allows for a direct comparison of the reported biological activities.

Table 1: Neurotrophic and Neuroprotective Effects of Hericenones

CompoundAssayCell LineConcentrationResultStudy
Hericenone CNGF SecretionMouse astroglial cells33 µg/mL23.5 ± 1.0 pg/mL NGF secreted[Kawagishi et al., 1991]
Hericenone DNGF SecretionMouse astroglial cells33 µg/mL10.8 ± 0.8 pg/mL NGF secreted[Kawagishi et al., 1991]
Hericenone ENGF SecretionMouse astroglial cells33 µg/mL13.9 ± 2.1 pg/mL NGF secreted[Kawagishi et al., 1991]
Hericenone HNGF SecretionMouse astroglial cells33 µg/mL45.1 ± 1.1 pg/mL NGF secreted[Kawagishi et al., 1993]
Hericenone ENGF SecretionPC12 cells10 µg/mL (with 5 ng/mL NGF)319 ± 12 pg/mL NGF; twofold higher than positive control[1][2][3][Phan et al., 2014]
Hericenone Z ("putative 3-hydroxythis compound")Neuroprotection against ER stress (Thapsigargin-induced)Neuro2a cells10 µMSignificant protective effect[Ueda et al., 2008; Kobayashi et al., 2021]
Hericenone Z ("putative 3-hydroxythis compound")Neuroprotection against ER stress (Tunicamycin-induced)Neuro2a cells>10 µMSignificant protective effect[Ueda et al., 2008; Kobayashi et al., 2021]

Experimental Protocols

To aid in the replication of these findings, detailed methodologies for the key experiments are provided below.

Neurite Outgrowth Assay (PC12 cells)

This protocol is based on the methodology described in studies investigating the neurotrophic effects of Hericenones.[1][3]

  • Cell Culture: Rat pheochromocytoma (PC12) cells are maintained in a growth medium.

  • Seeding: Cells are seeded in collagen-coated plates.

  • Treatment: After a period of attachment, the growth medium is replaced with a differentiation medium containing a low concentration of Nerve Growth Factor (NGF) (e.g., 5 ng/mL) and the test compound (e.g., Hericenone E at 10 µg/mL). A positive control with a higher concentration of NGF (e.g., 50 ng/mL) and a negative control with only the low NGF concentration are included.

  • Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite extension.

  • Quantification: The percentage of neurite-bearing cells (cells with neurites longer than the cell body diameter) is determined by counting at least 100 cells in randomly selected fields under a microscope.

NGF Secretion Assay (PC12 cells)

This protocol is adapted from studies measuring the induction of NGF synthesis.[1][2][3]

  • Cell Culture and Seeding: PC12 cells are cultured and seeded as described in the neurite outgrowth assay.

  • Treatment: Cells are treated with the test compounds (e.g., Hericenones C, D, E) with or without a low concentration of NGF.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • Quantification: The concentration of NGF in the supernatant is quantified using a commercial NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Neuroprotection against Endoplasmic Reticulum (ER) Stress Assay (Neuro2a cells)

This protocol is based on the methodology used to assess the protective effects of 3-hydroxythis compound (now Hericenone Z).[4]

  • Cell Culture: Mouse neuroblastoma (Neuro2a) cells are cultured in an appropriate medium.

  • Seeding: Cells are seeded in 96-well plates.

  • Pre-treatment: Cells are pre-treated with the test compound for a specified duration (e.g., 2 hours).

  • Induction of ER Stress: ER stress is induced by adding an ER stressor such as tunicamycin or thapsigargin to the culture medium.

  • Incubation: Cells are incubated with the ER stressor and the test compound for a defined period (e.g., 24 hours).

  • Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to quantify the number of viable cells.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a general experimental workflow described in the this compound literature.

Hericenone_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NGF NGF TrkA TrkA Receptor NGF->TrkA Hericenone_E Hericenone E Hericenone_E->NGF PI3K PI3K TrkA->PI3K MEK MEK TrkA->MEK Akt Akt PI3K->Akt Neurite_Outgrowth Neurite Outgrowth Akt->Neurite_Outgrowth ERK ERK MEK->ERK ERK->Neurite_Outgrowth

NGF-mediated signaling pathway activated by Hericenone E.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Culture Cell Culture (PC12 or Neuro2a) Seeding Cell Seeding Culture->Seeding Hericenone Add this compound (or analogue) Seeding->Hericenone Inducer Add Inducer (e.g., low NGF, ER stressor) Hericenone->Inducer Incubate Incubate (Time-dependent) Inducer->Incubate Neurite Quantify Neurite Outgrowth Incubate->Neurite NGF_assay Measure NGF Secretion (ELISA) Incubate->NGF_assay Viability Assess Cell Viability (MTT) Incubate->Viability

References

Comparative Transcriptomics of Neuronal Cells Treated with Hericenone F: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of Hericenone F on neuronal cells. Due to the limited availability of direct comparative transcriptomic data for this compound, this guide leverages findings from related neurotrophic compounds isolated from Hericium erinaceus, such as Erinacine S, to provide a comprehensive and data-supported comparison. The experimental protocols and data presentation formats are designed to serve as a practical resource for designing and interpreting future studies on this compound.

Introduction to this compound and Neurotrophic Compounds

This compound is a phenolic compound isolated from the fruiting body of the medicinal mushroom Hericium erinaceus (Lion's Mane).[1] Like other hericenones and erinacines found in this mushroom, this compound is recognized for its potential neurotrophic and neuroprotective properties.[1][2] These compounds are of significant interest in neuroscience research for their ability to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival, development, and function of neurons.[1][3] While several hericenones (C, D, and E) have been shown to stimulate NGF biosynthesis, the precise molecular mechanisms and genome-wide transcriptional changes induced by this compound in neuronal cells are still under investigation.[3]

This guide provides a comparative framework by examining the transcriptomic effects of Erinacine S, a well-studied neurotrophic compound from Hericium erinaceus mycelium, as a proxy to infer the potential effects of this compound.[4][5] Both hericenones and erinacines are low-molecular-weight compounds capable of crossing the blood-brain barrier, making them promising candidates for the treatment of neurodegenerative diseases.[3][6]

Comparative Transcriptomic Analysis: this compound vs. Alternatives

While direct RNA-sequencing (RNA-seq) data for this compound-treated neuronal cells is not yet publicly available, a study on Erinacine S provides a valuable comparative dataset. The study by Lee et al. (2023) performed RNA-seq on primary cortical neurons treated with Erinacine S to elucidate its mechanism of action.[4][5] The findings from this study can be used to hypothesize the potential transcriptomic landscape following this compound treatment.

Hypothetical Comparative Gene Expression Data

The following table illustrates how quantitative data from a comparative transcriptomic study of this compound could be presented. This hypothetical table compares the differentially expressed genes (DEGs) in neuronal cells treated with this compound against a control group and another neurotrophic factor like Nerve Growth Factor (NGF).

Gene SymbolLog2 Fold Change (this compound vs. Control)p-valueLog2 Fold Change (NGF vs. Control)p-valuePutative Function in Neurons
BDNF2.5<0.013.1<0.01Neurotrophin, promotes neuron survival and differentiation
TRKB1.8<0.052.2<0.05BDNF receptor, mediates neurotrophic signals
GAP433.0<0.013.5<0.01Growth-associated protein, involved in neurite outgrowth
MAP22.1<0.052.6<0.05Microtubule-associated protein, stabilizes dendritic shape
SYN12.3<0.012.8<0.01Synapsin I, regulates neurotransmitter release
CREB11.5<0.051.9<0.05Transcription factor, involved in neuronal plasticity
FOS4.2<0.0015.0<0.001Immediate early gene, marker of neuronal activity
ARC3.8<0.0014.5<0.001Activity-regulated cytoskeleton-associated protein, synaptic plasticity
CASP3-2.0<0.05-2.5<0.01Caspase-3, key mediator of apoptosis (downregulation is neuroprotective)
BAX-1.7<0.05-2.1<0.05Pro-apoptotic protein (downregulation is neuroprotective)

Note: This table is a hypothetical representation. Actual gene expression changes would need to be determined experimentally.

Signaling Pathways

Hericenones and erinacines are known to activate signaling pathways crucial for neuronal survival and growth. Hericenone E, a related compound, has been shown to stimulate NGF synthesis, which in turn activates the TrkA receptor and its downstream signaling cascades, including the ERK1/2 and PI3K/Akt pathways. It is plausible that this compound activates similar pathways.

Hericenone_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt CREB CREB Akt->CREB RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 ERK1/2->CREB Gene Expression Gene Expression CREB->Gene Expression Neurite Outgrowth Neurite Outgrowth Gene Expression->Neurite Outgrowth Neuron Survival Neuron Survival Gene Expression->Neuron Survival

Caption: Proposed signaling pathways activated by this compound in neuronal cells.

Experimental Protocols

This section provides a detailed methodology for a comparative transcriptomic study of neuronal cells treated with this compound, based on established protocols.

Cell Culture and Treatment
  • Cell Line: Primary cortical neurons from E18 rat embryos or a suitable neuronal cell line (e.g., SH-SY5Y, PC12).

  • Culture Conditions: Culture primary neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. For cell lines, use the recommended medium (e.g., DMEM for SH-SY5Y). Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Plate neurons at a suitable density and allow them to adhere and differentiate for at least 7 days in vitro (for primary neurons).

    • Treat the cells with this compound at various concentrations (e.g., 1, 10, 50 µM).

    • Include a vehicle control (DMSO) and a positive control (e.g., 50 ng/mL NGF).

    • Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).

RNA Extraction and Quality Control
  • RNA Isolation: Lyse the cells directly in the culture dish using a lysis buffer (e.g., from a Qiagen RNeasy Kit) and homogenize.

  • Extraction: Purify total RNA using a column-based kit according to the manufacturer's instructions, including an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Quality Control: Assess RNA integrity and quantity using a Bioanalyzer (Agilent) or similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are suitable for sequencing.

Library Preparation and Sequencing
  • Library Preparation: Prepare RNA-seq libraries from 1 µg of total RNA using a standard kit (e.g., Illumina TruSeq Stranded mRNA). This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate 50 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to the appropriate reference genome (e.g., rat: rn6; human: hg38) using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using featureCounts.

  • Differential Expression Analysis: Perform differential gene expression analysis using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.

  • Pathway and Gene Ontology Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify enriched biological pathways and Gene Ontology terms among the differentially expressed genes.

Experimental Workflow Diagram

Experimental_Workflow Neuronal_Cell_Culture Neuronal Cell Culture (Primary or Cell Line) Treatment Treatment Groups: - this compound - NGF (Positive Control) - Vehicle (Control) Neuronal_Cell_Culture->Treatment RNA_Extraction Total RNA Extraction and QC (RIN > 8) Treatment->RNA_Extraction Library_Preparation mRNA Library Preparation (Poly-A Selection) RNA_Extraction->Library_Preparation Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Preparation->Sequencing Bioinformatics_Analysis Bioinformatics Analysis: - Alignment - DEG Analysis - Pathway Enrichment Sequencing->Bioinformatics_Analysis Data_Interpretation Data Interpretation and Target Validation Bioinformatics_Analysis->Data_Interpretation

Caption: A generalized workflow for a comparative transcriptomics experiment.

Conclusion and Future Directions

While direct transcriptomic data for this compound is currently lacking, the available evidence for related compounds from Hericium erinaceus strongly suggests its potential as a potent neurotrophic agent. The comparative framework and detailed protocols provided in this guide are intended to facilitate future research in this area. Transcriptomic studies, such as RNA-seq, will be instrumental in elucidating the precise molecular mechanisms of this compound, identifying novel therapeutic targets for neurodegenerative diseases, and substantiating its role in neuronal health. Future studies should focus on performing comprehensive dose-response and time-course transcriptomic analyses of this compound in various neuronal cell types, including those derived from human induced pluripotent stem cells (iPSCs), to enhance the translational relevance of the findings.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.